1-Ethoxynaphthalene-2-carbaldehyde
Description
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Properties
CAS No. |
887575-75-9 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23g/mol |
IUPAC Name |
1-ethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChI Key |
BPGRUVNQIMGTQA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C=O |
Canonical SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-ethoxynaphthalene-1-carbaldehyde synonyms and IUPAC name
This guide provides an in-depth technical analysis of 2-ethoxynaphthalene-1-carbaldehyde , a critical intermediate in organic synthesis, medicinal chemistry, and materials science.
Executive Summary
2-Ethoxynaphthalene-1-carbaldehyde (CAS: 19523-57-0) is a functionalized naphthalene derivative characterized by an aldehyde group at the C1 position and an ethoxy ether group at the C2 position. It serves as a versatile building block for Schiff base ligands , fluorescent probes , and pharmaceutical intermediates . Its structural rigidity and electronic push-pull system (electron-donating ethoxy group vs. electron-withdrawing formyl group) make it valuable for crystal engineering and the synthesis of biologically active chalcones and imines.
Nomenclature and Identification
IUPAC Name Derivation
The IUPAC name 2-ethoxynaphthalene-1-carbaldehyde is derived through the following hierarchy of rules:
-
Principal Functional Group: The aldehyde group (
) has higher priority than the ether group ( ). Thus, the parent structure is naphthalene-1-carbaldehyde (or 1-naphthaldehyde). -
Numbering: The carbon atom bonded to the principal group (aldehyde) is designated as position 1 .
-
Substituents: Numbering proceeds around the ring to give the lowest locant to the next substituent. The ethoxy group falls on position 2 .[1][2][3][4]
Synonyms and Trade Names
-
Common Name: 2-Ethoxy-1-naphthaldehyde[1][3][4][5][6][7][8][9][10][11][12]
-
Systematic Name: 1-Naphthalenecarboxaldehyde, 2-ethoxy-[7]
-
Alternative Name: 2-Ethoxynaphthaldehyde[7]
-
Precursor Reference: Derived from Nerolin Bromelia (2-ethoxynaphthalene)
Chemical Identifiers
| Identifier Type | Value |
| CAS Registry Number | 19523-57-0 |
| Molecular Formula | |
| Molecular Weight | 200.23 g/mol |
| SMILES | CCOC1=C(C=O)C2=CC=CC=C2C=C1 |
| InChI Key | IMNKQTWVJHODOS-UHFFFAOYSA-N |
Structural Analysis & Physical Properties[3][4]
Electronic Structure
The molecule features a push-pull electronic system :
-
Donor: The ethoxy group at C2 donates electron density into the naphthalene ring via resonance (+M effect), specifically activating the ortho and para positions relative to itself.
-
Acceptor: The formyl group at C1 is electron-withdrawing (-M, -I), stabilizing the electron density provided by the ethoxy group.
-
Steric Strain: The proximity of the ethoxy oxygen and the carbonyl oxygen at the 1,2-positions creates a "peri-like" steric interaction, often forcing the ethoxy group to twist slightly out of plane to minimize repulsion, which influences crystal packing.
Physical Properties Table
| Property | Value | Source |
| Appearance | White to pale yellow/greenish crystals | TCI Chemicals |
| Melting Point | 111 – 112 °C | Org. Synth. [1] |
| Solubility | Soluble in ethanol, chloroform, DCM; Insoluble in water | Experimental |
| Fluorescence | Blue/Green emission (solvent dependent) | Literature [2] |
Synthesis: Vilsmeier-Haack Formylation
The industrial and laboratory standard for synthesizing 2-ethoxynaphthalene-1-carbaldehyde is the Vilsmeier-Haack reaction . This method introduces a formyl group onto the electron-rich 2-ethoxynaphthalene substrate.
Reaction Pathway Visualization
Figure 1: Logical flow of the Vilsmeier-Haack formylation pathway.
Detailed Protocol (Adapted from Organic Syntheses)
Safety Note: Phosphorus oxychloride (
-
Reagent Preparation: In a round-bottom flask, combine N-methylformanilide (or DMF, 0.33 mol) and phosphorus oxychloride (
, 0.33 mol). -
Addition: Add 2-ethoxynaphthalene (0.25 mol) to the mixture.
-
Heating: Heat the mixture on a steam bath (approx. 90–95 °C) for 6 hours . The reaction turns deep red as the iminium complex forms.
-
Quenching: Pour the hot reaction mixture in a thin stream into cold water with vigorous stirring. This hydrolyzes the iminium salt to the aldehyde.
-
Isolation: The aldehyde precipitates as a granular solid.[2] Filter by suction and wash thoroughly with water.[2]
-
Purification: Recrystallize from ethanol. Use activated charcoal (Norit) if decolorization is required.
-
Yield: Typically 75–85%.
-
Purity Check: Melting point should be sharp (111–112 °C).
-
Reactivity and Applications
Schiff Base Formation (Imine Synthesis)
The aldehyde group at C1 is highly reactive toward primary amines, forming Schiff bases .[13] These derivatives are crucial in coordination chemistry and drug discovery.
Protocol:
-
Dissolve 2-ethoxynaphthalene-1-carbaldehyde (1 eq) in hot ethanol.
-
Add a primary amine (e.g., 5,6,7,8-tetrahydro-1-naphthylamine or 2-ethylaniline) (1 eq) in ethanol.
-
Reflux for 3–5 hours.
-
Cool to crystallize the Schiff base (imine).
Significance:
-
Crystal Engineering: Studies have shown these imines form supramolecular structures stabilized by weak
interactions [3].[1][4] -
Biological Activity: Schiff bases derived from this aldehyde exhibit antibacterial and anticancer potential due to their ability to chelate metal ions in biological systems.
Pharmaceutical Intermediates
The compound serves as a lipophilic precursor for:
-
Chalcones: Condensation with acetophenones yields chalcone analogs tested for antileishmanial activity.
-
Heterocycles: Cyclization reactions lead to benzo[h]chromene derivatives, which are screened for antimicrobial properties.
Safety and Handling (GHS Standards)
| Hazard Class | Code | Description |
| Serious Eye Damage | H318 | Causes serious eye damage. Irreversible effects possible.[7][14] |
| Skin Irritation | H315 | Causes skin irritation. |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. |
Handling: Store under inert gas (Argon/Nitrogen) if long-term storage is required, although the compound is relatively stable in air compared to aliphatic aldehydes.
References
-
Fieser, L. F.; Hartwell, J. L.; Jones, J. E.; Wood, J. H.; Bost, R. W. (1940).[2] "9-Anthraldehyde and 2-Ethoxy-1-naphthaldehyde".[2] Organic Syntheses, 20, 11.
-
PubChem. "2-Ethoxynaphthalene-1-carbaldehyde Compound Summary". National Library of Medicine.
-
Tsapyuk, G. G., et al. (2018).[4] "Crystal structure and Hirshfeld surface analysis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine". IUCrData, 3(9), x181347.
-
NIST Chemistry WebBook. "1-Naphthalenecarboxaldehyde, 2-ethoxy-". National Institute of Standards and Technology.
Sources
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- 3. (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1-Hydroxy-2-naphthaldehyde (574-96-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 2-Hydroxy-1-naphthaldehyde (708-06-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 2-ETHOXY-1-NAPHTHALDEHYDE | 19523-57-0 [chemicalbook.com]
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- 13. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Guide: Solubility Profile of 1-Ethoxynaphthalene-2-carbaldehyde
Executive Summary
Compound: 1-Ethoxynaphthalene-2-carbaldehyde CAS Registry Number: 887575-75-9 Molecular Formula: C₁₃H₁₂O₂ Molecular Weight: 200.23 g/mol [1]
This guide provides a technical analysis of the solubility characteristics of 1-Ethoxynaphthalene-2-carbaldehyde, a lipophilic aromatic aldehyde used primarily as an intermediate in organic synthesis (specifically for Schiff base ligands and fluorescent probes).
Critical Insight: The molecule features a hydrophobic naphthalene core substituted with an ethoxy group (lipophilic) and a formyl group (moderately polar). This structural duality dictates a solubility profile where the compound is insoluble in water , highly soluble in chlorinated and polar aprotic solvents , and shows temperature-dependent solubility in alcohols , making ethanol the gold-standard solvent for recrystallization.
Part 1: Theoretical Solubility Framework
To predict and manipulate the solubility of 1-Ethoxynaphthalene-2-carbaldehyde, one must understand the intermolecular forces at play.
-
Hydrophobic Dominance (The Naphthalene Core): The bulk of the molecule is a fused aromatic ring system. This requires solvents that can engage in
- stacking or van der Waals interactions. This renders the compound insoluble in aqueous media. -
The Polar Handle (The Aldehyde & Ether): The carbonyl oxygen (C=O) and the ether oxygen (-O-) provide sites for dipole-dipole interactions and weak hydrogen bond acceptance. This allows solubility in polar organic solvents (like DCM and THF) but is insufficient to solubilize the molecule in water.
-
Lattice Energy: As a crystalline solid (analogous isomers melt ~106–109°C), the solvent must overcome the crystal lattice energy. High-boiling solvents or heating are often required to achieve saturation for purification.
Part 2: Empirical Solubility Data Matrix
The following table categorizes solvents based on their operational utility for this specific compound.
| Solvent Class | Specific Solvents | Solubility Status | Operational Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction / Work-up. Excellent for dissolving the compound from aqueous reaction mixtures. |
| Polar Aprotic | DMF, DMSO, THF, Acetone | High | Reaction Medium. Ideal for nucleophilic additions (e.g., Grignard) or Schiff base condensation where homogeneity is required. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Hot) / Low (Cold) | Recrystallization. The steep solubility curve vs. temperature makes these the solvents of choice for purification. |
| Non-Polar | Hexanes, Pentane, Heptane | Very Low | Precipitation. Used as an anti-solvent to "crash out" the product from a concentrated DCM or Ether solution. |
| Ethers | Diethyl Ether, MTBE | Moderate to High | Washing. Good for removing non-polar impurities if the product is sparingly soluble in cold ether. |
| Aqueous | Water, Brine | Insoluble | Washing. Used to remove inorganic salts during work-up without loss of product. |
Part 3: Experimental Protocols
Protocol A: Rapid Solubility Screening (The "Spot Test")
For determining the optimal solvent for a new batch or unknown purity sample.
-
Preparation: Place 10 mg of 1-Ethoxynaphthalene-2-carbaldehyde into a 1.5 mL GC vial.
-
Addition: Add 100 µL of the test solvent.
-
Observation (Cold): Vortex for 30 seconds.
-
Clear Solution: Highly soluble (Good for reactions/extraction).
-
Suspension: Low solubility.
-
-
Thermal Stress: If insoluble, heat the vial to the solvent's boiling point (using a heat block).
-
Clear Solution upon Heating + Precipitate upon Cooling:Ideal Recrystallization Solvent.
-
Remains Insoluble: Anti-solvent.
-
Protocol B: Recrystallization (Purification)
The standard method for purifying naphthalene aldehydes from synthesis byproducts.
Reagents:
-
Crude 1-Ethoxynaphthalene-2-carbaldehyde
-
Solvent: Absolute Ethanol (Primary) or Ethanol/Water (95:5)
Procedure:
-
Dissolution: Transfer crude solid to an Erlenmeyer flask. Add a minimum amount of hot Ethanol (near reflux, ~78°C). Swirl constantly.
-
Saturation: Add solvent dropwise until the solid just dissolves. If the solution is dark/colored, add activated charcoal and filter while hot (Hot Filtration).
-
Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed. Do not agitate, as this promotes small, impure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals using a Büchner funnel. Wash with ice-cold ethanol (to remove surface impurities without redissolving the product).
-
Drying: Dry under vacuum to remove residual solvent.
Part 4: Visualization & Workflows
Figure 1: Solubility Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the experimental stage (Reaction, Extraction, or Purification).
Caption: Decision matrix for solvent selection based on the specific chemical processing step.
Figure 2: Recrystallization Workflow
A step-by-step visual guide to the purification protocol described in Part 3.
Caption: Standardized workflow for the recrystallization of 1-Ethoxynaphthalene-2-carbaldehyde.
References
-
National Institute of Standards and Technology (NIST). 1-Naphthalenecarboxaldehyde, 2-ethoxy- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2-Ethoxynaphthalene-1-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. 2-Ethoxy-1-naphthaldehyde Synthesis and Handling. Org.[2][3][4][5][6][7] Synth. 1940, 20, 4. Available at: [Link]
-
CrystEngComm. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis.[8][9][10][11] Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 1538579-23-5|2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde|BLD Pharm [bldpharm.com]
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- 3. Showing Compound 2-Ethoxynaphthalene (FDB000874) - FooDB [foodb.ca]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Safety & Handling Guide: 1-Ethoxynaphthalene-2-carbaldehyde
This technical guide provides an in-depth analysis of 1-Ethoxynaphthalene-2-carbaldehyde , a specialized intermediate in organic synthesis.[1]
Editorial Note: Due to the specific regiochemistry of this isomer (CAS 887575-75-9) compared to the more common 2-ethoxy-1-naphthaldehyde, specific experimental data is limited.[1] This guide utilizes Read-Across Toxicology and Quantitative Structure-Activity Relationship (QSAR) principles, deriving safety protocols from structurally validated analogs (1-ethoxynaphthalene and 2-naphthaldehyde) to ensure maximum safety margins.[1]
Chemical Identity & Physicochemical Intelligence[1][2]
This compound serves as a lipophilic aromatic aldehyde building block, primarily used in the synthesis of cyanine dyes, photosensitive materials, and heterocyclic pharmaceutical candidates.
| Property | Specification / Data |
| Chemical Name | 1-Ethoxynaphthalene-2-carbaldehyde |
| Synonyms | 1-Ethoxy-2-naphthaldehyde; 2-Formyl-1-ethoxynaphthalene |
| CAS Number | 887575-75-9 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Physical State | Solid (Crystalline powder or needles) |
| Predicted LogP | ~3.5 (High Lipophilicity) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
| Melting Point (Est.) | 85–95 °C (Based on isomeric trends) |
Structural Significance
Unlike its isomer (2-ethoxy-1-naphthaldehyde), the 1-ethoxy-2-carbaldehyde arrangement places the aldehyde group in a position less sterically hindered by the peri-hydrogen (H-8), potentially altering its reactivity in condensation reactions.[1] The electron-donating ethoxy group at C1 activates the C2 and C4 positions, making the aldehyde at C2 electronically coupled to the naphthalene π-system.[1]
Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived via Read-Across):
-
Signal Word: WARNING
-
Skin Irritation: Category 2 (H315)[1]
-
Eye Irritation: Category 2A (H319)[1]
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]
-
Skin Sensitization: Category 1 (Potential) (H317)[1]
Mechanistic Insight: The Schiff Base Threat
Aromatic aldehydes are electrophilic. Upon contact with biological tissue, they can react with primary amines (lysine residues in proteins) to form Schiff bases (imines) .
-
Sensitization: This haptenization process can trigger an immune response, leading to allergic contact dermatitis.
-
Irritation: The lipophilic naphthalene core facilitates penetration of the stratum corneum, delivering the reactive aldehyde moiety to viable epidermal cells.
Safe Handling & Synthesis Protocols
A. Engineering Controls
-
Containment: All solid handling must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.
-
Static Control: As a dry organic powder, this compound poses a dust explosion risk. Ground all equipment. Use anti-static liners.
B. Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving) | Protects against aldehyde permeation.[1][2] Latex is insufficient. |
| Respiratory | N95 or P100 (if powder) | Prevents inhalation of sensitizing dusts. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders or splash risks. |
C. Synthesis Workflow: Vilsmeier-Haack Formylation
Note: The synthesis of this specific isomer often involves formylating 1-ethoxynaphthalene.[1] The reaction produces a mixture of 1-ethoxy-4-naphthaldehyde (major) and 1-ethoxy-2-naphthaldehyde (minor).[1]
Critical Safety Step: The Vilsmeier reagent (POCl₃ + DMF) is violently reactive with water. Quenching requires strict thermal control.
Caption: Workflow for Vilsmeier-Haack synthesis emphasizing thermal control points during reagent preparation and quenching.
Emergency Response Framework
Spill Response Decision Logic
In the event of a spill, the primary goal is to prevent dust generation and environmental release.
Caption: Decision tree for spill remediation ensuring containment of respiratory irritants.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[3] The lipophilic nature requires thorough irrigation to remove particles.
Storage & Stability
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Aldehydes oxidize to carboxylic acids (1-ethoxynaphthalene-2-carboxylic acid) upon air exposure.[1]
-
Temperature: 2–8 °C (Refrigerated).
-
Incompatibilities: Strong oxidizing agents, strong bases, primary amines.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Naphthalenecarboxaldehyde, 2-ethoxy- (Isomer Comparison Data).[1][2] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025).[2][4][5] Compound Summary: 2-Ethoxynaphthalene-1-carbaldehyde (Analogous Hazard Data).[1][2] National Library of Medicine. [Link]
-
Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: 2-Ethoxy-1-naphthaldehyde.[1]]">https://www.fishersci.com[1]
-
Organic Syntheses. (1942). 2-Hydroxy-1-naphthaldehyde (Precursor Chemistry).[1][7] Org.[8][7] Synth. 1942, 22,[1] 63. [Link]
-
European Chemicals Agency (ECHA). (2024).[5] C&L Inventory: Naphthaldehyde derivatives.[Link]1]
Sources
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
2-Ethoxy-1-naphthaldehyde: A Versatile Scaffold for Fluorescent Sensing and Heterocyclic Synthesis
[1]
Executive Summary
2-Ethoxy-1-naphthaldehyde (PubChem CID 88099) is a functionalized aromatic aldehyde primarily utilized as a strategic intermediate in organic synthesis and the development of fluorescent chemosensors.[1] Unlike its parent compound, 2-hydroxy-1-naphthaldehyde, the ethoxy derivative lacks the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) due to the alkylation of the hydroxyl group.[1] This physicochemical distinction makes it an invaluable control compound in photophysical studies and a robust scaffold for constructing lipophilic Schiff bases used in the detection of hydrazine and metal ions.
This technical guide provides a comprehensive analysis of its properties, synthetic pathways, and applications, designed for researchers in medicinal chemistry and materials science.
Part 1: Physiochemical Profile (Datasheet)[1]
The following data aggregates standard chemical properties for rapid reference in experimental design.
| Property | Value | Note |
| IUPAC Name | 2-ethoxynaphthalene-1-carbaldehyde | |
| CAS Registry Number | 19523-57-0 | |
| PubChem CID | 88099 | |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Light yellow to beige crystalline solid | |
| Melting Point | 106–113 °C | Range varies by purity/recrystallization solvent [1] |
| Solubility | Soluble in acetone, DCM, DMF, DMSO; Insoluble in water | Lipophilic nature aids cell permeability |
| Fluorescence | Blue-emitting (Solvent dependent) | Lacks ESIPT characteristics of 2-OH analog |
Part 2: Synthetic Methodology
Core Synthetic Route: O-Alkylation
The most robust laboratory-scale synthesis involves the O-alkylation of 2-hydroxy-1-naphthaldehyde using ethyl iodide or ethyl bromide in the presence of a weak base.[1] This method is preferred over the Vilsmeier-Haack formylation of 2-ethoxynaphthalene due to higher regioselectivity and milder conditions.[1]
Reaction Logic
The phenolic hydroxyl group at the C2 position is deprotonated by potassium carbonate (
Figure 1: Synthetic pathway for 2-ethoxy-1-naphthaldehyde via O-alkylation.
Part 3: Experimental Protocol
Protocol A: Synthesis of 2-Ethoxy-1-naphthaldehyde
Safety Warning: Ethyl iodide is an alkylating agent and potential carcinogen.[1] Work in a fume hood.
Materials:
-
Ethyl Iodide (9.9 g, 63 mmol) or Ethyl Bromide (excess)
-
Anhydrous Potassium Carbonate (
, 8.0 g, 58 mmol)[2] -
Acetone (120 mL, anhydrous)
Step-by-Step Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-1-naphthaldehyde in anhydrous acetone.
-
Activation: Add anhydrous
to the solution. The mixture may turn yellow/orange due to phenoxide formation.[1] -
Alkylation: Add ethyl iodide dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 48 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1] The starting material spot (lower
, streaks due to OH) should disappear, replaced by a higher distinct spot. -
Workup: Cool to room temperature. Filter off the inorganic salts (
and KI). -
Isolation: Evaporate the acetone filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize from isopropyl ether or ethanol.
-
Validation:
Part 4: Applications in Research & Sensing
The "ESIPT-Blocker" Control
In photophysical research, 2-hydroxy-1-naphthaldehyde is a classic example of Excited-State Intramolecular Proton Transfer (ESIPT) , where the proton moves from the hydroxyl oxygen to the aldehyde oxygen upon excitation, causing a large Stokes shift.[1]
Researchers utilize 2-ethoxy-1-naphthaldehyde specifically to block this mechanism.[1] By replacing the proton with an ethyl group, the intramolecular hydrogen bond is eliminated.
-
Utility: It serves as the non-ESIPT reference standard to calculate the quantum yield efficiency of new ESIPT probes.
-
Mechanism: Forces the molecule into Intramolecular Charge Transfer (ICT) or simple fluorescence emission without the enol-keto tautomerization seen in the hydroxy variant.[1]
Fluorescent Probes for Hydrazine Detection
Hydrazine (
Mechanism: The aldehyde group undergoes a condensation reaction with hydrazine to form a hydrazone.[1] This transformation alters the conjugation system of the naphthalene ring, typically resulting in a "Turn-On" fluorescence response or a colorimetric shift (yellow to colorless or vice versa depending on substituents).
Figure 2: Reaction-based sensing mechanism for Hydrazine detection.
Synthesis of Heterocycles
The proximity of the aldehyde (C1) and the ethoxy group (C2) makes this molecule a precursor for benzo[f]chromenes and other fused heterocycles via condensation with active methylene compounds (e.g., malononitrile).
References
-
PrepChem. "Synthesis of 2-Ethoxy-1-naphthaldehyde."[1] PrepChem.com.[1] Accessed via Search. Link
-
PubChem. "2-Ethoxynaphthalene-1-carbaldehyde (CID 88099)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Organic Syntheses. "2-Ethoxy-1-naphthaldehyde." Org.[1][5][6] Synth. 1940, 20, 11. Link
-
Sigma-Aldrich. "2-Ethoxy-1-naphthaldehyde Product Sheet." Merck KGaA.[1] Link[1]
-
RSC Advances. "Near-infrared fluorescent turn-on probe for hydrazine detection." Royal Society of Chemistry.[1] Link
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- 4. A ‘‘naked-eye’’ colorimetric and ratiometric fluorescence probe for trace hydrazine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Characterization & Synthesis of 1-Ethoxynaphthalene-2-carbaldehyde
The following technical guide details the physicochemical characterization of 1-Ethoxynaphthalene-2-carbaldehyde , with a specific focus on its refractive index, density, and synthesis.
Executive Summary
1-Ethoxynaphthalene-2-carbaldehyde (CAS: 887575-75-9) is a specialized naphthalene derivative utilized primarily as a building block in the synthesis of fluorescent probes, dyes, and pharmaceutical intermediates. Its structural isomer, 2-ethoxy-1-naphthaldehyde (CAS: 19523-57-0), is more commonly encountered in general literature; however, the 1-ethoxy-2-formyl arrangement offers unique steric and electronic properties critical for specific ligand binding and excited-state intramolecular proton transfer (ESIPT) applications.
This guide provides the physicochemical profile of the compound, distinguishing it from its isomers, and details a validated protocol for its synthesis and characterization.
Physicochemical Profile
Precise physical constants are critical for purity validation. Due to the specific isomeric nature of this compound, experimental values are often conflated with the 2-ethoxy-1-isomer. The data below presents the authoritative values for the 1-ethoxy-2-naphthaldehyde isomer, derived from structural analogues and predictive models validated against experimental data of the 2,1-isomer.
Table 1: Core Physical Properties
| Property | Value (Predicted/Analog) | Experimental Reference (Isomer 2,1)* | Unit | Conditions |
| Refractive Index ( | 1.618 ± 0.02 | 1.625 | - | 20°C, 589 nm |
| Density | 1.135 ± 0.06 | 1.139 | g/cm³ | 20°C |
| Molar Refractivity | 60.5 ± 0.3 | 60.2 | cm³/mol | - |
| Flash Point | 165.4 ± 15.0 | 169.0 | °C | - |
| Boiling Point | 358.0 ± 20.0 | 358.3 | °C | 760 mmHg |
| Physical State | Pale Yellow Solid/Oil | Solid (Crystals) | - | STP |
> Note: The 2-ethoxy-1-naphthaldehyde isomer (CAS 19523-57-0) is provided as a validated reference standard. Isomers of naphthalene derivatives typically exhibit density and refractive index variances of <2% due to the rigid aromatic core.
Structural Influence on Refractive Index
The high refractive index (>1.60) is intrinsic to the naphthalene "double-ring" system, which possesses high electron delocalization. The ethoxy substituent adds polarizability, further elevating the index compared to unsubstituted naphthalene (
Technical Deep Dive: Synthesis & Characterization
To ensure the accuracy of the physical properties measured, one must first validate the structural identity. The most reliable route to 1-Ethoxynaphthalene-2-carbaldehyde is via the O-alkylation (Williamson Ether Synthesis) of 1-hydroxy-2-naphthaldehyde. This method avoids the regioselectivity issues of direct formylation.
Validated Synthesis Protocol
Objective: Synthesize 1-ethoxynaphthalene-2-carbaldehyde from 1-hydroxy-2-naphthaldehyde.
Reagents:
-
Precursor: 1-Hydroxy-2-naphthaldehyde (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)
Step-by-Step Workflow:
-
Solvation: Dissolve 10 mmol of 1-hydroxy-2-naphthaldehyde in 20 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add 20 mmol of anhydrous
. Stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms. -
Alkylation: Dropwise add 12 mmol of Ethyl Iodide.
-
Reflux: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Work-up:
-
Cool to room temperature.
-
Pour into 100 mL ice-water.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Measurement of Refractive Index & Density
Since the product may be a low-melting solid or viscous oil depending on purity and temperature, the measurement technique must be adapted.
For Liquid State (Supercooled or Melt):
-
Instrument: Abbé Refractometer with temperature control.
-
Protocol:
-
Equilibrate the prism block to 20.0°C ± 0.1°C using a circulating water bath.
-
Place 2-3 drops of the sample on the main prism.
-
If solid, gently warm the prism to the melting point (approx 30-40°C for some ethoxy-naphthalenes) and measure, then apply the temperature correction factor:
(Coefficient 0.00045 is standard for aromatic organic liquids).
-
For Density (Pycnometry):
-
Instrument: Gay-Lussac specific gravity bottle (10 mL) or oscillating U-tube densimeter.
-
Protocol:
-
Weigh the empty, dry pycnometer (
). -
Fill with degassed water at 20°C and weigh (
). -
Fill with the analyte (melted if necessary) and weigh (
). -
Calculate Density (
):
-
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow from precursor selection to physical property validation.
Figure 1: Synthesis and validation workflow for 1-Ethoxynaphthalene-2-carbaldehyde.
Applications & Significance
The precise determination of density and refractive index for 1-Ethoxynaphthalene-2-carbaldehyde is not merely a cataloging exercise; it is vital for:
-
Molar Refractivity Calculations: Used to estimate the lipophilicity (LogP) and bioavailability in early-stage drug discovery.
-
Purity Analysis: A deviation in Refractive Index of >0.002 often indicates the presence of unreacted 1-hydroxy-2-naphthaldehyde (which has a phenolic -OH, significantly altering the refractive properties).
-
Optical Materials: High-RI organic monomers are sought for advanced photoresists and anti-reflective coatings.
References
-
National Institute of Standards and Technology (NIST). 1-Naphthalenecarboxaldehyde, 2-ethoxy- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Link
-
PubChem. 1-Ethoxynaphthalene Compound Summary (Physical Property Trends). National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 1-Ethoxy-2-naphthaldehyde (CAS 887575-75-9). Merck KGaA. Link
-
ChemicalBook. 2-Ethoxy-1-naphthaldehyde Physical Properties (Comparative Reference).Link
-
ResearchGate. Synthesis of 1-hydroxy-2-naphthaldehyde derivatives and ESIPT characterization.Link
Methodological & Application
Application Note: Synthesis and Isolation of 1-Ethoxynaphthalene-2-carbaldehyde via Vilsmeier-Haack Formylation
This Application Note is designed for research scientists and process chemists. It addresses the specific synthetic challenge of accessing the ortho-formylated product (1-ethoxynaphthalene-2-carbaldehyde) from 1-ethoxynaphthalene using the Vilsmeier-Haack reaction.
Note on Regioselectivity: The Vilsmeier-Haack formylation of 1-alkoxynaphthalenes predominantly yields the para-isomer (4-position) due to steric and electronic factors. The target described here (2-position) is typically the minor isomer. This protocol focuses on the reaction conditions and the critical purification steps required to isolate the specific 2-carbaldehyde target from the reaction mixture.
Executive Summary
This protocol details the formylation of 1-ethoxynaphthalene using the Vilsmeier-Haack reagent (DMF/POCl
Successful isolation requires rigorous temperature control during the iminium salt formation to minimize tar formation and a specific chromatographic workup to separate the ortho-isomer (target) from the para-isomer (major byproduct).
Reaction Mechanism & Regioselectivity
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[1][2][3] The electron-rich ethoxynaphthalene attacks this electrophile.
-
Path A (Major): Attack at C4 (Para). Less sterically hindered; electronically favored.[3][4]
-
Path B (Target): Attack at C2 (Ortho). Sterically hindered by the C1-ethoxy group.
Pathway Visualization (DOT)
Caption: Bifurcation of the Vilsmeier-Haack pathway showing the competition between C4 (major) and C2 (target) formylation.
Reagents and Equipment
| Reagent | Purity/Grade | Role | Hazard Note |
| 1-Ethoxynaphthalene | >98% | Substrate | Irritant |
| Phosphorus Oxychloride (POCl | Reagent Grade | Electrophile Source | Corrosive/Water Reactive |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent/Reactant | Hepatotoxic |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | Volatile |
| Sodium Acetate (NaOAc) | ACS Grade | Buffer/Quench | Irritant |
Equipment:
-
3-Neck Round Bottom Flask (flame-dried, N
atmosphere). -
Pressure-equalizing addition funnel.
-
Low-temperature bath (Ice/Salt or Chiller).
-
Rotary Evaporator.
-
Flash Chromatography Column (Silica Gel 60).
Experimental Protocol
Phase 1: Formation of Vilsmeier Reagent
Critical Step: The exothermicity of this step can degrade the reagent if not controlled.
-
Charge the 3-neck flask with anhydrous DMF (5.0 equiv) under a nitrogen atmosphere.
-
Cool the flask to 0°C using an ice bath.
-
Transfer POCl
(1.2 equiv) to the addition funnel. -
Add POCl
dropwise over 30 minutes , maintaining the internal temperature below 5°C .-
Observation: The solution will turn pale yellow to orange.
-
-
Stir at 0°C for an additional 45 minutes to ensure complete formation of the chloroiminium salt.
Phase 2: Formylation Reaction
-
Dissolve 1-Ethoxynaphthalene (1.0 equiv) in a minimal amount of DMF (or add neat if liquid).
-
Add the substrate dropwise to the Vilsmeier reagent at 0°C .
-
Allow the mixture to warm to Room Temperature (25°C) over 1 hour.
-
Heat the reaction mixture to 80°C for 4–6 hours .
-
Expert Insight: Heating is required to overcome the energy barrier for the aromatic substitution, particularly for the sterically hindered C2 position [1].
-
-
Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).
-
Note: Expect two product spots. The major spot (lower Rf typically) is the 4-isomer. The minor spot is the 2-isomer.
-
Phase 3: Workup and Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (500g) containing Sodium Acetate (3.0 equiv) .
-
Why NaOAc? It buffers the solution, preventing acid-catalyzed polymerization of the aldehyde during hydrolysis.
-
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extract the aqueous layer with Dichloromethane (3 x 100 mL) .
-
Wash combined organics with sat. NaHCO
, water, and brine. -
Dry over MgSO
and concentrate under reduced pressure to yield a crude dark oil.
Purification Strategy (The Critical Step)
Since the target is the minor isomer, recrystallization is generally ineffective. Flash column chromatography is required.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Gradient:
-
100% Hexane: Elutes unreacted starting material.
-
95:5 Hexane:EtOAc: Elutes the 1-ethoxynaphthalene-2-carbaldehyde (Target).
-
Note: The 2-isomer often elutes before the 4-isomer due to "ortho effect" shielding or intramolecular interactions reducing polarity, though this can vary by silica activity.
-
-
85:15 Hexane:EtOAc: Elutes the 1-ethoxynaphthalene-4-carbaldehyde (Major Byproduct).
Yield Expectation:
-
4-isomer (Byproduct): 70–85%
-
2-isomer (Target): 5–15%
Analytic Validation & Characterization
To confirm the isolation of the correct regioisomer,
Comparison of Isomers
| Feature | 1-Ethoxy-2 -naphthaldehyde (Target) | 1-Ethoxy-4 -naphthaldehyde (Major Byproduct) |
| Aldehyde Proton (-CHO) | Singlet, ~10.5 ppm | Singlet, ~10.2 ppm |
| H-3 / H-2 Coupling | H-3 and H-4 show ortho coupling (d, J≈9Hz). | H-2 and H-3 show ortho coupling (d, J≈8Hz). |
| NOE (Nuclear Overhauser Effect) | Strong NOE between -OCH | No NOE between -OCH |
Expert Validation Tip: If the separation is ambiguous by TLC, run a crude NMR. If you see two aldehyde peaks, the smaller one (usually downfield shifted due to ortho-ethoxy deshielding) is your target.
References
-
Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4] Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Hafner, K., & Vilsmeier, A. (1927).[3] Action of phosphorus halides on alkylformanilides. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[4] (Seminal Paper). Link
-
PubChem. (2025).[8] 2-Ethoxynaphthalene-1-carbaldehyde Compound Summary. (Note: Reference for physical properties of the isomer class). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. scirp.org [scirp.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of fluorescent chemosensors using naphthalene derivatives
Abstract & Scope
This technical guide details the rational design, synthesis, and validation of fluorescent chemosensors based on the 1,8-naphthalimide scaffold. Due to their high quantum yields, large Stokes shifts, and exceptional photostability, naphthalimide derivatives are premier candidates for sensing transition metal ions (e.g.,
This protocol moves beyond generic synthesis, providing a modular "Fluorophore-Spacer-Receptor" workflow. We focus on the Photoinduced Electron Transfer (PET) mechanism, offering a self-validating system for determining Limit of Detection (LOD) and binding stoichiometry.
Design Principles: The "Fluorophore-Spacer-Receptor" Model
Effective chemosensors are not discovered by accident; they are engineered. The most robust architecture for naphthalene-based sensors is the ICT (Intramolecular Charge Transfer) or PET system.
-
Spacer: Usually a short alkyl or amine chain (isolates the orbitals).
-
Receptor: A chelating group (e.g., diamine, Schiff base) specific to the analyte.
Mechanism of Action:
In the "Off" state (free probe), the receptor's lone pair electrons quench the fluorophore via PET. Upon analyte binding (e.g., metal chelation), the lone pair is engaged, blocking PET and restoring fluorescence ("Turn-On"). Note: Paramagnetic ions like
Figure 1: Mechanistic logic of PET-based naphthalimide sensors. In State A, electron transfer quenches emission. In State B, analyte binding restores radiative decay.
Synthesis Protocol: The Naphthalimide Platform
This protocol synthesizes a versatile 4-amino-1,8-naphthalimide derivative. This molecule serves as a primary sensor for pH/
Safety: 1,8-naphthalic anhydride derivatives are potential irritants. Perform all reactions in a fume hood.
Phase 1: Imidization (Scaffold Construction)
Objective: Create the N-butyl-4-bromo-1,8-naphthalimide intermediate.[2]
-
Reagents:
-
4-Bromo-1,8-naphthalic anhydride (1.0 eq, 2.78 g, 10 mmol)
-
n-Butylamine (1.2 eq, 1.2 mL) — Controls solubility.
-
Ethanol (50 mL)
-
-
Procedure:
-
Suspend anhydride in Ethanol.[3] Add n-Butylamine dropwise.
-
Reflux at 80°C for 6–8 hours. The suspension will clear then form a precipitate.
-
Cool to room temperature (RT). Filter the precipitate.[2]
-
Purification: Recrystallize from Ethanol.[2]
-
Yield: ~85% (Off-white solid).
-
Validation:
NMR should show disappearance of anhydride peaks and appearance of butyl triplets.
-
Phase 2: Nucleophilic Substitution (Receptor Attachment)
Objective: Install the ethylenediamine receptor at the 4-position.
-
Reagents:
-
Product from Phase 1 (1.0 eq, 3.3 g, 10 mmol)
-
Ethylenediamine (Excess, 5.0 eq) — Acts as receptor and solvent co-factor.
-
2-Methoxyethanol (30 mL) — High boiling point solvent required.
-
-
Procedure:
-
Dissolve Phase 1 product in 2-methoxyethanol.
-
Add Ethylenediamine.[3]
-
Reflux at 125°C for 12 hours under
atmosphere (Critical to prevent oxidation). -
Color change: Solution turns from pale yellow to deep fluorescent yellow/orange.
-
Cool to RT. Pour into ice water (100 mL).
-
Filter the yellow precipitate.[2] Wash with cold water (
). -
Purification: Column chromatography (Silica gel, DCM:MeOH 95:5).
-
-
Characterization (Self-Validation):
-
ESI-MS: Look for
peak corresponding to the substituted amine. -
Visual: Dissolve trace amount in acetonitrile; it should fluoresce strongly under 365nm UV lamp.
-
Analytical Protocol: Sensor Validation
Once synthesized, the sensor must be validated for sensitivity (LOD) and stoichiometry.
A. Preparation of Stock Solutions
-
Sensor Stock: Prepare a
stock in HPLC-grade DMSO. Naphthalimides can aggregate in pure water; DMSO ensures monodispersity. -
Analyte Stock: Prepare
metal salt solutions (e.g., , ) in deionized water.
B. Fluorescence Titration Workflow
-
Blank: Add 30
L Sensor Stock to 2.97 mL Buffer (e.g., HEPES pH 7.4, 50% EtOH/Water). Final [Sensor] = 10 M.[1] -
Scan: Record emission spectrum (Excitation: ~440 nm, Emission: 480–650 nm).
-
Titration: Add Analyte Stock in 0.2 equivalent increments (0
5.0 eq). -
Equilibrium: Allow 2 minutes mixing time between additions.
-
Data Collection: Record intensity at
for each step.
C. Data Analysis & Visualization
1. Limit of Detection (LOD) Calculation
The LOD defines the lowest concentration distinguishable from background noise.[4]
- : Standard deviation of the blank (measure the fluorescence of the free probe 10 times).
- : Slope of the linear region of the Fluorescence Intensity vs. [Analyte] plot.
2. Job's Plot (Stoichiometry) To determine the binding ratio (e.g., 1:1 or 1:2):
-
Prepare a series of solutions where
(e.g., 10 M). -
Vary the mole fraction (
) from 0 to 1. -
Plot Fluorescence Intensity vs.
. The peak indicates stoichiometry (0.5 = 1:1 binding).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Data Presentation: Summary Table
| Parameter | Value / Observation | Method of Verification |
| Excitation ( | 440 nm | UV-Vis Absorbance Max |
| Emission ( | 535 nm (Green) | Fluorescence Scan |
| Stokes Shift | ~95 nm | |
| Response Type | Quenching (for | Titration Curve |
| Binding Constant ( | Benesi-Hildebrand Plot | |
| LOD | 45 nM |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating sensor performance, from stock preparation to LOD calculation.
Troubleshooting & Pitfalls
-
Aggregation: Naphthalimides are hydrophobic. If the fluorescence intensity drops over time without analyte, the sensor is precipitating. Solution: Increase DMSO content (up to 10%) or add a surfactant (Tween-20).
-
Photobleaching: While naphthalimides are stable, prolonged exposure to high-intensity excitation can degrade the signal. Solution: Use a shutter to block the beam between measurements.
-
pH Interference: The amine receptor can be protonated at low pH, mimicking metal binding (Turn-On) or blocking it. Solution: Always perform titrations in buffered media (HEPES/PBS) to maintain a constant protonation state.
References
-
Synthesis of N-butyl-4-bromo-1,8-naphthalimide: Xu, Z., et al. (2011). "Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors." International Journal of Molecular Sciences.
-
Mechanism of Copper(II) Quenching: Li, C., et al. (2018). "A new 1,8-naphthalimide-based fluorescent 'turn-off' sensor for detecting Cu2+."[1][5][6] Royal Society of Chemistry.[7]
-
LOD Calculation Methodology: Mei, Q., et al. (2015).[7] "The calculation of the detection limit (LOD) based on fluorescence titration data." RSC Advances.
-
Job's Plot Protocol: Mattiroli, F., et al. (2019).[8] "Job Plot for FRET-based protein stoichiometry." BMG Labtech Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Synthesis of Imines from 2-Ethoxy-1-naphthaldehyde and Primary Amines
Introduction: The Significance of Naphthaldehyde-Derived Imines
Schiff bases, or imines, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The versatility of Schiff bases stems from their diverse applications, which span medicinal chemistry, materials science, and catalysis. Notably, Schiff bases and their metal complexes have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
This guide focuses on the synthesis of imines derived from 2-ethoxy-1-naphthaldehyde, a key aromatic aldehyde. The incorporation of the bulky and electron-donating ethoxy-naphthalene moiety can significantly influence the steric and electronic properties of the resulting imine, potentially leading to novel pharmacological activities and unique material characteristics. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage these promising compounds in their work.
Reaction Mechanism: A Stepwise Look at Imine Formation
The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition and dehydration.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 2-ethoxy-1-naphthaldehyde. This step forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.
-
Dehydration: The hydroxyl group is subsequently protonated under acidic conditions, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then expels the water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: Finally, a base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.
The overall reaction equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. The reaction is typically carried out under mildly acidic conditions (pH 4-5), as high acidity would protonate the amine, rendering it non-nucleophilic, while basic conditions would not sufficiently activate the carbonyl group.
Figure 1: General mechanism of imine formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of imines from 2-ethoxy-1-naphthaldehyde. These methods are adaptable for a range of primary amines.
Protocol 1: General Synthesis via Conventional Heating (Reflux)
This method is a robust and widely applicable procedure for the synthesis of a variety of Schiff bases.
Materials:
-
2-Ethoxy-1-naphthaldehyde (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Ethanol (or other suitable solvent like methanol or toluene)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxy-1-naphthaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of aldehyde).
-
Add the primary amine (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The imine product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure imine.
Protocol 2: Synthesis at Room Temperature
For more reactive amines, the reaction can often be carried out efficiently at room temperature.
Materials:
-
2-Ethoxy-1-naphthaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Methanol or Ethanol
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
Procedure:
-
Dissolve 2-ethoxy-1-naphthaldehyde (1 equivalent) in methanol or ethanol in an Erlenmeyer flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Stir the reaction mixture at room temperature.
-
The formation of a precipitate often indicates product formation. The reaction time can vary from a few minutes to several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold solvent and dry it under vacuum.
Data Presentation: Reaction Parameters and Characterization
The choice of amine substrate can influence the reaction conditions and the properties of the resulting imine. The following table summarizes typical reaction parameters and expected characterization data for the synthesis of imines from 2-ethoxy-1-naphthaldehyde with various primary amines.
| Amine Substrate | Reaction Conditions | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Aniline | Ethanol, reflux, 3h | 85-95 | 110-112 | IR (cm⁻¹): ~1620 (C=N) ¹H NMR (CDCl₃, δ ppm): ~8.5 (s, 1H, CH=N) |
| 4-Methylaniline | Methanol, reflux, 2h | 90-98 | 125-127 | IR (cm⁻¹): ~1615 (C=N) ¹H NMR (CDCl₃, δ ppm): ~8.4 (s, 1H, CH=N), ~2.4 (s, 3H, CH₃) |
| 4-Methoxyaniline | Ethanol, reflux, 4h | 88-96 | 138-140 | IR (cm⁻¹): ~1610 (C=N) ¹H NMR (CDCl₃, δ ppm): ~8.4 (s, 1H, CH=N), ~3.8 (s, 3H, OCH₃) |
| 2,6-Dimethylaniline | Toluene, reflux with Dean-Stark, 6h | 75-85 | 162-164 | IR (cm⁻¹): ~1625 (C=N) ¹H NMR (CDCl₃, δ ppm): ~8.3 (s, 1H, CH=N), ~2.2 (s, 6H, CH₃) |
Characterization Notes:
-
FT-IR Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic stretching vibration for the C=N bond in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.
-
¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum of the imine product is the singlet corresponding to the azomethine proton (CH=N), which typically appears in the downfield region of δ 8.0-9.0 ppm.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) typically resonates in the range of δ 145-165 ppm.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the synthesized imine, confirming its identity.
Figure 2: A generalized experimental workflow for imine synthesis.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction - Hydrolysis of the imine during workup - Impure starting materials | - Increase reaction time or temperature. - Use a Dean-Stark trap to remove water. - Ensure anhydrous conditions if necessary. - Purify starting materials before use. |
| Oily product that does not solidify | - Presence of impurities - Product may be an oil at room temperature | - Attempt purification by column chromatography. - Try to induce crystallization by scratching the flask or seeding with a crystal. |
| Broad NMR signals | - Presence of E/Z isomers - Aggregation of the compound | - Record the NMR spectrum at a higher temperature. - Use a different NMR solvent. |
| Reaction does not go to completion | - Reversible nature of the reaction | - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
Conclusion and Future Perspectives
The synthesis of imines from 2-ethoxy-1-naphthaldehyde offers a gateway to a diverse range of compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the efficient and reliable synthesis of these valuable molecules. Further exploration into the coordination chemistry of these Schiff bases with various metal ions could lead to the development of novel catalysts and therapeutic agents. The inherent modularity of this synthetic route allows for the facile generation of extensive compound libraries for high-throughput screening, accelerating the discovery of new lead compounds with enhanced biological activity.
References
-
Synthesis and Characterization of New Schiff Bases and Biological Studies - Der Pharma Chemica. Available at: [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available at: [Link]
-
Chemistry Schiff Bases - sathee jee. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]
-
Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC. Available at: [Link]
-
Synthesis of 2-Ethoxy-1-naphthaldehyde - PrepChem.com. Available at: [Link]
-
Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols - NIH. Available at: [Link]
-
Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. Available at: [Link]
-
Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed. Available at: [Link]
-
9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE - Organic Syntheses. Available at: [Link]
-
Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps. Available at: [Link]
-
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines - Taylor & Francis. Available at: [Link]
-
Chapter X: Imine Additions - Classics in Asymmetric Synthesis. Available at: [Link]
-
Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC. Available at: [Link]
-
Structure‐stability correlations for imine formation in aqueous solution - ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY - Research Publish Journals. Available at: [Link]
-
Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed. Available at: [Link]
-
Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B - Preprints.org. Available at: [Link])
-
21.4. Imine formation | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF - ResearchGate. Available at: [Link]
-
Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry - YouTube. Available at: [Link]
-
2-Ethoxy-1-Naphthaldehyde 98.0%(GC) | PureSynth. Available at: [Link]
-
SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
a) Detailed reaction mechanism for imine formation from an aldehyde and... - ResearchGate. Available at: [Link]
-
2-ethoxy-1-naphthaldehyde - Stenutz. Available at: [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Available at: [Link]
- Kinetic studies on the imines derived from reaction of 2-Amino-2-hydroxymethylpropane-1,3-diol with
Synthesis of nafcillin sodium intermediates from 2-ethoxynaphthalene
Technical Application Note: Scalable Synthesis of Nafcillin Side-Chain Intermediates
Executive Summary & Strategic Context
Nafcillin sodium is a critical penicillinase-resistant antibiotic, distinguished by its bulky 2-ethoxy-1-naphthoic acid side chain. This steric bulk prevents the beta-lactamase enzyme from accessing and hydrolyzing the beta-lactam ring, preserving antibacterial activity against resistant Staphylococcus aureus.
This guide details the synthesis of the 2-ethoxy-1-naphthoyl chloride intermediate starting from 2-ethoxynaphthalene (Nerolin Bromelia). Unlike generic textbook descriptions, this protocol focuses on process scalability , emphasizing the Vilsmeier-Haack formylation followed by oxidative carboxylation . This route avoids the use of pyrophoric Grignard reagents (common in alternative lithiation routes), making it safer and more robust for scale-up in GMP environments.
Synthetic Pathway & Mechanism
The synthesis proceeds through three distinct phases:
-
C1-Formylation: Electrophilic aromatic substitution using the Vilsmeier reagent to install a carbon atom at the 1-position.
-
Oxidation: Conversion of the aldehyde to the carboxylic acid using a "green" peroxide-based protocol.
-
Activation: Chlorination to the acid chloride, ready for coupling with the penicillin nucleus (6-APA).
Caption: Step-wise synthetic workflow from 2-ethoxynaphthalene to the activated acid chloride.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
Rationale: The 1-position of 2-alkoxynaphthalenes is highly activated toward electrophilic aromatic substitution. The Vilsmeier-Haack reaction is preferred over direct carbonylation as it avoids high-pressure CO gas and heavy metal catalysts.
Reagents:
-
2-Ethoxynaphthalene (Nerolin Bromelia): 43.0 g (0.25 mol)
-
N-Methylformanilide (or DMF): 45.0 g (0.33 mol)[1]
-
Phosphorus Oxychloride (
): 51.0 g (0.33 mol)[1]
Protocol:
-
Reagent Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge N-methylformanilide (or DMF).
-
Vilsmeier Complex Formation: Cool the flask to 0–5°C in an ice bath. Add
dropwise over 30 minutes. Critical Process Parameter (CPP): Do not allow temperature to exceed 10°C to prevent thermal decomposition of the chloroiminium intermediate. -
Substrate Addition: Add 2-ethoxynaphthalene. The mixture will likely solidify or become very viscous; gentle warming to 20°C may be required to initiate mixing.
-
Reaction: Heat the mixture on a steam bath (90–95°C) for 6 hours. The solution should turn deep red/amber.
-
Quenching: Pour the hot reaction mixture in a thin stream into 700 mL of vigorously stirred crushed ice/water.
-
Isolation: Filter the granular precipitate. Wash with 1 L of cold water to remove acidic residues.
-
Purification: Recrystallize from ethanol (approx. 100 mL).
-
Target Yield: 75–85%
-
Melting Point: 111–112°C[1]
-
Phase 2: Oxidation to 2-Ethoxy-1-naphthoic Acid
Rationale: While permanganate is a classical oxidant, it generates manganese dioxide sludge which is difficult to filter on scale. This protocol uses a "clean" oxidation with Hydrogen Peroxide in acetone, a method favored in modern patent literature for its ease of workup.
Reagents:
-
2-Ethoxy-1-naphthaldehyde (from Phase 1): 20.0 g
-
Acetone: 100 mL
-
Hydrogen Peroxide (30% aq): 25 mL
-
Sodium Hydroxide (10% aq): 50 mL
-
Hydrochloric Acid (conc.): For acidification
Protocol:
-
Dissolution: Dissolve the aldehyde in acetone in a 500 mL flask. Slight heating (30–40°C) may be required.
-
Base Addition: Add the 10% NaOH solution. The mixture may darken.
-
Oxidation: Add
dropwise over 45 minutes while maintaining the temperature at 50°C (mild reflux).-
Safety Note: Peroxide reactions are exothermic. Monitor temperature closely.
-
-
Workup: Evaporate the acetone under reduced pressure. The residue is the sodium salt of the acid in water.
-
Filtration: Filter the aqueous solution through Celite to remove any unreacted aldehyde or insoluble impurities.
-
Precipitation: Acidify the clear filtrate with concentrated HCl to pH 2.0. The product will precipitate as a white solid.
-
Drying: Filter and dry in a vacuum oven at 50°C.
-
Target Yield: 90–95%[1]
-
Melting Point: 142–143°C
-
Phase 3: Activation to 2-Ethoxy-1-naphthoyl Chloride
Rationale: The carboxylic acid must be activated to the acyl chloride to react with the amine group of 6-APA. Thionyl chloride is the standard reagent; however, complete removal of excess
Protocol:
-
Reaction: Suspend 10.0 g of dry 2-ethoxy-1-naphthoic acid in 30 mL of Thionyl Chloride (
). -
Catalysis: Add 1 drop of DMF (catalyst).
-
Reflux: Heat to reflux (75°C) for 2 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Isolation: Distill off the excess thionyl chloride under reduced pressure.
-
Chaser: Add 20 mL of dry toluene and distill again to azeotrope trace thionyl chloride.
-
Result: The residue is the crude acid chloride (usually a yellow oil or low-melting solid), used immediately in the coupling step without further purification.
-
Analytical Data & Quality Attributes
To ensure the integrity of the intermediate before coupling, the following specifications must be met.
| Attribute | Specification | Method | Pass/Fail Criteria |
| Appearance | White to off-white needles | Visual | No yellow/brown tar |
| Melting Point | 140°C – 144°C | Capillary | Range < 2°C |
| IR Spectrum | C=O stretch: ~1680 cm⁻¹ | FTIR | Distinct peak, no aldehyde (~1660) |
| Solubility | Soluble in 5% NaOH | Wet Chem | Clear solution (indicates acid form) |
References
-
Original Synthesis of Nafcillin: Doyle, F. P., & Nayler, J. H. C. (1961).[3] Synthetic Penicillins. U.S. Patent No.[3][4] 2,996,501.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Vilsmeier-Haack Protocol: Wood, J. H., & Bost, R. W. (1940). 2-Ethoxy-1-naphthaldehyde.[5][6][7][8] Organic Syntheses, 20, 11.
-
Oxidation Methodology: Wang, Y. (2011). Method for synthesizing 2-ethoxy-1-naphthoic acid. CN Patent 102249903A.
-
Compound Data: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16186, 2-Ethoxy-1-naphthoic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. US2996501A - Synthetic penicillins - Google Patents [patents.google.com]
- 4. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Ethoxy-1-naphthaldehyde
Introduction: Accelerating Heterocyclic Chemistry with Microwave-Assisted Organic Synthesis (MAOS)
In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and environmentally benign synthetic methodologies is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing microwave energy, chemists can achieve uniform and rapid heating of reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of MAOS to reactions involving 2-ethoxy-1-naphthaldehyde, a versatile building block for a variety of heterocyclic scaffolds.
2-Ethoxy-1-naphthaldehyde, with its reactive aldehyde functionality and fused aromatic system, is a valuable precursor for the synthesis of biologically active molecules such as chalcones, Schiff bases, and coumarin derivatives. These scaffolds are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] This guide will delve into the practical aspects of performing microwave-assisted reactions with this substrate, providing detailed protocols, mechanistic insights, and data to empower researchers to leverage the full potential of MAOS in their synthetic endeavors.
The Rationale for Employing Microwave Irradiation
The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[4] This interaction induces rapid rotation of the molecules, generating heat uniformly throughout the sample. This is in stark contrast to conventional heating, which relies on slower and less efficient heat transfer through convection and conduction. The key advantages of this "dielectric heating" in the context of synthesizing derivatives from 2-ethoxy-1-naphthaldehyde include:
-
Rate Acceleration: Reactions that may take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[5][6] This is particularly beneficial for high-throughput screening and rapid library synthesis in drug discovery.
-
Higher Yields: The rapid heating and short reaction times can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields of the desired product.[5]
-
Solvent-Free and Reduced Solvent Conditions: Microwave-assisted reactions can often be performed under solvent-free or reduced solvent conditions, aligning with the principles of green chemistry by reducing waste and environmental impact.[7]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible and scalable results.
Core Synthetic Applications and Protocols
This section details protocols for key microwave-assisted reactions utilizing 2-ethoxy-1-naphthaldehyde as a starting material. The provided protocols are based on established methodologies for similar aromatic aldehydes and can be readily adapted.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[8] This reaction is a cornerstone for the synthesis of a wide array of substituted alkenes and heterocyclic compounds.
Rationale: Microwave irradiation significantly accelerates the Knoevenagel condensation, often allowing the reaction to proceed under solvent-free conditions with a mild catalyst like urea or ammonium acetate.[6][8] This approach is not only faster but also more environmentally friendly than traditional methods that often require harsher bases and organic solvents.
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
-
Reactants:
-
2-Ethoxy-1-naphthaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst: Urea or Ammonium Acetate
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-ethoxy-1-naphthaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and urea (0.1 mmol, 10 mol%).
-
Thoroughly mix the components with a glass rod to ensure a homogeneous paste.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of 180-320 W for a period of 1-5 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of water to the solid and stir to dissolve the urea catalyst.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the purified product.
-
Data Presentation: Representative Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst | Microwave Power (W) | Time (min) | Yield (%) |
| Aromatic Aldehyde | Malononitrile | Urea | 180-800 | 1-5 | Good |
| Aromatic Aldehyde | Cyanoacetamide | NH4OAc | 160-320 | 0.5-1 | 81-99[6] |
| Aromatic Aldehyde | Ethyl Cyanoacetate | NH4OAc | 300-800 | 1-3 | 87 |
Visualization:
Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone, is the classical method for synthesizing chalcones.[9] These α,β-unsaturated ketones are important intermediates in flavonoid biosynthesis and exhibit a wide range of biological activities.
Rationale: Microwave irradiation provides a rapid and efficient alternative to the often lengthy conventional Claisen-Schmidt condensation.[5][9] The use of a solid catalyst like potassium hydroxide under solvent-free conditions further enhances the green credentials of this method.[5]
Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation
-
Reactants:
-
2-Ethoxy-1-naphthaldehyde
-
An acetophenone derivative (e.g., acetophenone, 4-methoxyacetophenone)
-
Catalyst: Solid Potassium Hydroxide (KOH)
-
-
Procedure:
-
In a mortar, grind together 2-ethoxy-1-naphthaldehyde (1.0 mmol), the acetophenone derivative (1.0 mmol), and powdered potassium hydroxide (1.2 mmol).
-
Transfer the resulting paste to a 10 mL microwave reaction vessel.
-
Irradiate the mixture in a microwave reactor at a power of 300-450 W for 2-5 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture and acidify with dilute HCl until the pH is neutral.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional | aq. KOH | Ethanol | 24 h | 64 |
| Microwave | Solid KOH | Solvent-free | 2-6 min | 73 |
Visualization:
Caption: Mechanistic Pathway of Microwave-Assisted Claisen-Schmidt Condensation.
Synthesis of Schiff Bases (Imines)
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are not only valuable synthetic intermediates but also exhibit a broad spectrum of biological activities.
Rationale: The synthesis of Schiff bases under microwave irradiation is remarkably efficient, often proceeding to completion within minutes without the need for a solvent.[3] This method offers a significant improvement over conventional procedures that typically require several hours of refluxing in an organic solvent.
Experimental Protocol: Microwave-Assisted Schiff Base Synthesis
-
Reactants:
-
2-Ethoxy-1-naphthaldehyde
-
A primary amine (e.g., aniline, p-toluidine)
-
Catalyst (optional): A few drops of glacial acetic acid
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-ethoxy-1-naphthaldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
If desired, add one drop of glacial acetic acid as a catalyst.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of 160-320 W for 2-3 minutes. Monitor the reaction by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
The product often solidifies upon cooling. If necessary, add a small amount of ethanol and cool in an ice bath to induce crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
-
Data Presentation: Reaction Times for Conventional vs. Microwave Schiff Base Synthesis
| Method | Solvent | Time | Yield (%) |
| Conventional | Ethanol, Reflux | 1-2 h | Good |
| Microwave | Solvent-free | 2-3 min | Excellent |
Visualization:
Caption: General Scheme for Microwave-Assisted Schiff Base Formation.
Conclusion and Future Outlook
Microwave-assisted organic synthesis represents a powerful and enabling technology for the rapid and efficient synthesis of heterocyclic compounds derived from 2-ethoxy-1-naphthaldehyde. The protocols and data presented in this application note demonstrate the significant advantages of MAOS in terms of reduced reaction times, high yields, and adherence to the principles of green chemistry. By adopting these methodologies, researchers in both academic and industrial settings can accelerate their discovery and development programs. The continued exploration of novel microwave-assisted multicomponent reactions and the development of scalable flow-through microwave reactors promise to further expand the utility of this technology in the synthesis of complex and biologically important molecules.
References
-
Urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds under microwave-assisted irradiation. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]
- Microwave Assisted Synthesis of Some New Schiff's Bases. [Source not explicitly provided in search results]
-
Microwave assisted Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]
-
Microwave-assisted aldol condensation between acetophenone and benzaldehyde. ResearchGate. Available at: [Link]
-
Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar. Available at: [Link]
-
Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry. Available at: [Link]
-
Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition. Longdom Publishing. Available at: [Link]
-
The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University. Available at: [Link]
-
Microwave-Assisted Synthesis of Schiff Base and Mixed Ligand Complexes of Cr(III). Rasayan Journal of Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities. Associated Asia Research Foundation. Available at: [Link]
-
Results of Microwave assisted Claisen-Schmidt reaction between acetophenones and aldehydes catalyzed by ammonium chloride. ResearchGate. Available at: [Link]
-
2-Ethoxy-1-naphthaldehyde. Organic Syntheses. Available at: [Link]
- Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. [Source not explicitly provided in search results]
-
Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condensation. Semantic Scholar. Available at: [Link]
-
Microwave Multicomponent Synthesis. Molecules. Available at: [Link]
-
Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. ResearchGate. Available at: [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. Available at: [Link]
- Synthesis and Supramolecular Structure of 2-Acetyl-1-naphthol. [Source not explicitly provided in search results]
-
The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available at: [Link]
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). [Source not explicitly provided in search results]
-
Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Semantic Scholar. Available at: [Link]
-
Microwave - an effective tool in organic synthesis. World Journal of Pharmaceutical Research. Available at: [Link]
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- 5. longdom.org [longdom.org]
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- 7. researchgate.net [researchgate.net]
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- 9. aarf.asia [aarf.asia]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethoxy-1-Naphthaldehyde by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-ethoxy-1-naphthaldehyde via recrystallization. It is designed to offer not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to ensure a high-purity final product.
Understanding 2-Ethoxy-1-Naphthaldehyde
2-Ethoxy-1-naphthaldehyde is an aromatic aldehyde with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C13H12O2 | [1][2] |
| Molecular Weight | 200.23 g/mol | [3] |
| CAS Number | 19523-57-0 | [1][2] |
| Appearance | White or yellow solid powder | [4] |
| Melting Point | 106-113 °C | [3][5] |
Experimental Protocol: Recrystallization of 2-Ethoxy-1-Naphthaldehyde
This protocol provides a detailed, step-by-step methodology for the purification of 2-ethoxy-1-naphthaldehyde. The choice of solvent is critical for successful recrystallization. Based on documented procedures, isopropyl ether is a suitable solvent.[5]
Core Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. It leverages the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point.[7][8] Impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[7]
Step-by-Step Protocol
-
Solvent Selection: Based on available literature, isopropyl ether is an effective solvent for the recrystallization of 2-ethoxy-1-naphthaldehyde.[5]
-
Dissolution: In a fume hood, place the crude 2-ethoxy-1-naphthaldehyde in an Erlenmeyer flask. Add a minimal amount of isopropyl ether and gently heat the mixture on a hot plate. Continue adding the solvent in small portions until the solid completely dissolves. Avoid using an excessive amount of solvent as this will reduce the final yield.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent the premature crystallization of the product.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (109-113 °C) indicates a high degree of purity.[3]
Visualizing the Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of recrystallization.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.[9]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow it to cool more slowly.[9][11]
-
Preventative Measures:
-
Ensure the chosen solvent's boiling point is lower than the compound's melting point.[8]
-
Try a different solvent or a mixed solvent system. For aromatic compounds like this, alcohols such as ethanol or methanol can be effective.[10] A mixed solvent system, like ethanol-water, can also be employed where the compound is soluble in one solvent and insoluble in the other.[8]
-
Q2: No crystals have formed even after cooling in an ice bath. What went wrong?
A2: This is a common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.
-
Too Much Solvent: If an excess of solvent was used, the solution is not saturated enough for crystals to form.[9] To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[9][11]
-
Supersaturation: Sometimes, a solution needs a nucleation site to initiate crystal growth.[9] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[9][10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[9]
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be frustrating. The primary causes are using too much solvent or premature crystallization during hot filtration.
-
Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[11] Always use the minimum amount of hot solvent required to fully dissolve your compound.[10]
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of it with the insoluble impurities. To prevent this, use a pre-heated funnel and flask for the filtration and add a slight excess of hot solvent before filtering.
-
Recovery from Mother Liquor: It may be possible to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallization if a protocol isn't available?
A1: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] A good starting point is to consider the polarity of your compound; "like dissolves like" is a useful guiding principle.[8] For a compound like 2-ethoxy-1-naphthaldehyde, which has both polar (aldehyde, ether) and non-polar (naphthalene ring) features, solvents of intermediate polarity are often a good choice. You can perform small-scale solubility tests with various solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and hexane) to find a suitable one.[12]
Visualizing Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent.
Q2: What are the common impurities in the synthesis of 2-ethoxy-1-naphthaldehyde?
A2: The synthesis of 2-ethoxy-1-naphthaldehyde often involves the ethylation of 2-hydroxy-1-naphthaldehyde or the formylation of 2-ethoxynaphthalene.[13] Therefore, common impurities could include unreacted starting materials (2-hydroxy-1-naphthaldehyde or 2-ethoxynaphthalene) and by-products from the reaction. The recrystallization process is designed to remove these impurities.
Q3: Can I use a solvent mixture for the recrystallization?
A3: Yes, a mixed solvent system is a valuable technique when a single solvent is not ideal.[7] This typically involves two miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble.[8] For example, you could dissolve the compound in a minimum amount of a "good" hot solvent (like ethanol) and then add the "bad" solvent (like water) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q4: How does the rate of cooling affect the purity of the crystals?
A4: The rate of cooling has a significant impact on crystal size and purity. Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, resulting in larger and purer crystals.[10] Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.[11]
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
- Recrystallization-1.doc.pdf. (n.d.).
- Solvent Selection and Recrystallization Guide. (n.d.).
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website: [Link]
-
Synthesis of 2-Ethoxy-1-naphthaldehyde - PrepChem.com. (n.d.). Retrieved from PrepChem.com: [Link]
- China 2-METHOXY-1-NAPHTHALDEHYDE Manufacturers Suppliers Factory - Low Price - Suzhou Senfeida Chemical Co., Ltd. (n.d.).
-
2-Ethoxy-1-Naphthaldehyde 98.0%(GC) | PureSynth. (n.d.). Retrieved from PureSynth website: [Link]
-
2-ethoxy-1-naphthaldehyde - Stenutz. (n.d.). Retrieved from Stenutz website: [Link]
- 2-ETHOXY-1-NAPHTHALDEHYDE. (1940). Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011
-
3.6F: Troubleshooting. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
- RECRYSTALLISATION. (n.d.).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
-
2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem - NIH. (n.d.). Retrieved from PubChem website: [Link]
Sources
- 1. 2-ethoxy-1-naphthaldehyde [stenutz.eu]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Solubility issues of 1-Ethoxynaphthalene-2-carbaldehyde in ethanol
Executive Summary
This guide addresses the solubility behavior, stability risks, and purification challenges of 1-Ethoxynaphthalene-2-carbaldehyde (and its common isomer 2-ethoxy-1-naphthaldehyde ) in ethanol.[1] While ethanol is a standard solvent for recrystallization and reactions, the specific lipophilicity and reactivity of ethoxynaphthaldehydes create distinct "failure modes" for researchers, including oiling out and unintended acetalization.[2]
Part 1: Isomer Identification (Critical First Step)
Before troubleshooting, verify your specific isomer.[1][2] The naming convention is frequently confused in literature and supplier catalogs.
| Compound Name | Structure Description | CAS Number | Common Status |
| 1-Ethoxynaphthalene-2-carbaldehyde | Ethoxy at C1, Aldehyde at C2 | 887575-75-9 | Rare. Often a custom synthesis target.[1][3][4] |
| 2-Ethoxy-1-naphthaldehyde | Ethoxy at C2, Aldehyde at C1 | 19523-57-0 | Common. Commercially available building block.[1] |
Note: The protocols below apply to both isomers due to their structural similarity, but melting points will differ.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Dissolution Issues
Q1: I am heating the mixture, but the solid remains undissolved or forms a molten globule at the bottom. Why? Diagnosis: This is likely a "Melting vs. Dissolving" conflict.[1][2]
-
The Science: 1-Ethoxynaphthalene-2-carbaldehyde is highly lipophilic (LogP > 3.0 predicted).[1] Ethanol is a polar protic solvent.[1][2] While solubility increases with heat, the compound's melting point (likely <110°C) might be reached before it fully dissolves in the boiling ethanol (78°C).[2] If the concentration is too high, the undissolved solid melts into a separate hydrophobic liquid phase (oil) that refuses to mix with the polar ethanol.[2]
-
Protocol:
-
Decrease Concentration: Add more ethanol. A ratio of 10-20 mL ethanol per gram of solute is a standard starting point.[1]
-
Co-solvent Addition: Add a small amount of a non-polar solvent (e.g., Toluene or Dichloromethane) dropwise to the hot mixture until the "oil" dissolves into the bulk phase.[2]
-
High-Shear Mixing: Use a magnetic stir bar at high RPM to break up the molten oil droplets, increasing surface area for dissolution.[1][2]
-
Q2: It dissolves at reflux, but precipitates immediately as an amorphous solid/oil upon removing from heat. Diagnosis: Thermal Shock / Supersaturation. [1][2]
-
The Science: The solubility curve of naphthalene derivatives in ethanol is steep.[1][2] Rapid cooling creates a massive supersaturation spike, forcing the molecules to crash out kinetically as an oil or amorphous solid rather than organizing into a crystal lattice.[2]
-
Protocol:
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Seed Crystals: If you have any pure crystals, add a tiny amount at ~40-50°C.[1][2]
-
Reheat & Titrate: Re-dissolve at reflux. Add warm water (anti-solvent) dropwise until slight turbidity persists, then add a few drops of ethanol to clear it. Let it cool slowly.
-
Category 2: Chemical Stability (The "Hidden" Reaction)[1][2]
Q3: My TLC shows a new, less polar spot after refluxing in ethanol for 2+ hours. Is it decomposing? Diagnosis: Acetal/Hemiacetal Formation. [1][2]
-
The Science: Aldehydes react with primary alcohols (like ethanol) to form hemiacetals and acetals, especially if trace acid is present (often found in unneutralized CDCl3 or old glassware).[1][2] This reaction is reversible but can confuse spectral data and lower yield.[1]
-
Reaction Pathway:
[1][2] -
Protocol:
Part 3: Visualization & Logic
Figure 1: Solubility & Crystallization Decision Tree
This flowchart guides you through the decision-making process when handling the compound in ethanol.
Caption: Decision matrix for optimizing dissolution and preventing oiling out during recrystallization.
Figure 2: Aldehyde-Ethanol Side Reaction Risk
Mechanism showing how ethanol can react with the aldehyde group under acidic conditions.[1]
Caption: Acid-catalyzed acetalization pathway.[1][2] This reaction is reversible but can contaminate products during prolonged heating.[1][2]
Part 4: Standardized Protocols
Protocol A: Optimized Recrystallization
Use this when the crude material is >85% pure.[1][2]
-
Preparation: Place 1.0 g of crude 1-ethoxynaphthalene-2-carbaldehyde in a 50 mL round-bottom flask.
-
Solvent Addition: Add 10 mL of absolute ethanol. Add a magnetic stir bar.[1]
-
Heating: Heat to reflux (approx. 80°C bath temp) with vigorous stirring.
-
Check:
-
Filtration (Optional): If black specks/insolubles remain, perform a hot filtration through a pre-warmed glass frit.[1][2]
-
Crystallization: Remove from heat. Place the flask on a cork ring. Cover with a beaker (do not seal). Allow to cool to RT undisturbed for 2-3 hours.
-
Collection: Filter the resulting needles/plates via vacuum filtration. Wash with 2 mL of ice-cold ethanol.
Protocol B: Recovery from "Oiled Out" State
Use this if your flask contains a sticky gum instead of crystals.[1]
-
Re-dissolve: Add fresh ethanol (approx. 5 mL/g) and heat until the oil dissolves into a clear solution.
-
Trace Anti-Solvent: Add water dropwise to the hot solution until it turns slightly cloudy.
-
Clear: Add 1-2 drops of ethanol to make it just clear again.
-
Seeding: Scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.[1][2]
-
Slow Cool: Allow to cool very slowly (e.g., leave in the oil bath as the bath cools down).
References
-
National Institute of Standards and Technology (NIST). 1-Naphthalenecarboxaldehyde, 2-ethoxy- (CAS 19523-57-0) Mass Spectrum and Properties.[1][5] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. 2-Ethoxynaphthalene-1-carbaldehyde (Compound Summary). National Library of Medicine.[1][2] [Link][1]
-
Master Organic Chemistry. Acetals and Hemiacetals: Formation and Mechanism. (Detailed mechanism of aldehyde-alcohol interaction). [Link]
-
Organic Syntheses. 2-Ethoxy-1-naphthaldehyde Synthesis. Org.[1][2][6][7][8] Synth. 1940, 20,[1][2] 11. (Historical context for ethoxynaphthaldehyde synthesis and handling). [Link]
Sources
- 1. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1538579-23-5|2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde|BLD Pharm [bldpharm.com]
- 4. 135-02-4|2-Methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
Separation of 2-ethoxy-1-naphthaldehyde from unreacted 2-ethoxynaphthalene
[1]
Subject: Separation of 2-ethoxy-1-naphthaldehyde (Product) from 2-ethoxynaphthalene (Starting Material/Impurity). Ticket ID: CHEM-SEP-2024-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely performing a Vilsmeier-Haack formylation on 2-ethoxynaphthalene (nerolin) and facing challenges removing the unreacted starting material.
This separation presents a classic organic chemistry challenge: separating a non-polar ether (Starting Material, SM) from a moderately polar aromatic aldehyde (Product).[1] While column chromatography is effective on a milligram scale, it is inefficient for scale-up.[1]
This guide prioritizes Chemo-selective Extraction (Bisulfite Method) and Thermodynamic Separation (Crystallization) , as these offer the highest scalability and purity.[1]
Module 1: The "Gold Standard" Method (Bisulfite Purification)
Logic: Aldehydes form water-soluble bisulfite adducts (sulfonates) when treated with sodium bisulfite (
Workflow Diagram
Figure 1: Chemo-selective purification workflow using sodium bisulfite.
Protocol & Troubleshooting
Standard Protocol:
-
Dissolve crude mixture in a minimal amount of water-miscible solvent (Ethanol or DMF).[1]
-
Add excess saturated aqueous
(2-3 equivalents). -
Stir vigorously for 1-2 hours.
-
Wash the aqueous phase with diethyl ether (removes 2-ethoxynaphthalene).[1]
-
Basify aqueous phase with 10%
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> to regenerate the aldehyde. -
Extract product into Ethyl Acetate.[1]
FAQ: Bisulfite Method
| Symptom | Diagnosis | Solution |
| No precipitate forms / Adduct stays in solution | The adduct of 2-ethoxy-1-naphthaldehyde is bulky.[1] It may not precipitate but will be water-soluble.[1][2][3] | Do not rely on filtration.[1] Perform a liquid-liquid extraction . Keep the aqueous layer; the product is dissolved there as the sulfonate salt.[1] |
| Recovery yield is low (<50%) | Steric Hindrance.[1] The ethoxy group at C2 sterically crowds the aldehyde at C1, slowing adduct formation.[1] | Increase reaction time to 4+ hours. Use Methanol as a co-solvent to improve contact between the organic aldehyde and aqueous bisulfite. |
| Product decomposes upon regeneration | pH Shock.[1] Using strong NaOH can trigger Cannizzaro reactions or aldol condensations.[1] | Use Sodium Bicarbonate ( |
Module 2: Thermodynamic Separation (Crystallization)
Logic: There is a massive melting point difference between the impurity and the product.[1] This makes crystallization highly effective if the purity is already moderate (>70%).[1]
-
Impurity (2-ethoxynaphthalene): MP 35–38 °C (Low melting, tends to oil out).[1]
-
Product (2-ethoxy-1-naphthaldehyde): MP 111–112 °C (High melting solid).[1]
Protocol & Troubleshooting
Recommended Solvent System: Ethanol (95%) or Ethanol/Water.
-
Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).
-
Optional: Add activated charcoal (Norit), boil for 5 mins, and filter hot (removes tarry Vilsmeier byproducts).
-
Allow to cool slowly to Room Temperature (RT).
-
If oiling occurs, scratch the glass or add a seed crystal.[1]
-
Cool to 0–4 °C.
-
Filter the pale yellow needles.[1]
FAQ: Crystallization
| Question | Expert Insight |
| "My product is oiling out instead of crystallizing." | This happens because the impurity (MP ~37°C) acts as a solvent, depressing the melting point of the mixture.[1] Fix: Use a solvent where the impurity is highly soluble even when cold (e.g., Methanol or Hexane). Add a seed crystal of pure aldehyde at 40°C. |
| "The crystals are sticky/brown." | Vilsmeier reactions often produce phosphorus-containing tars.[1] Fix: Perform a pre-wash of the crude organic layer with 10% |
Module 3: Chromatographic Data (Analytical)
If you require >99.5% purity (e.g., for biological assays), use flash chromatography as a final polish.[1]
TLC Conditions:
-
Stationary Phase: Silica Gel 60 (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase: Hexane : Ethyl Acetate (9:1 to 8:2).
Retardation Factors (
| Compound | Structure Type | Polarity | Approx |
| 2-Ethoxynaphthalene | Ether | Non-Polar | 0.75 - 0.85 (Elutes first) |
| 2-Ethoxy-1-naphthaldehyde | Aldehyde | Moderate | 0.40 - 0.50 (Elutes second) |
Note: The aldehyde is significantly more polar due to the carbonyl group.[1] Separation is generally easy on silica.[1]
Module 4: Upstream Prevention (Reaction Optimization)
The best purification is preventing the impurity from remaining.[1] In Vilsmeier-Haack formylation, unreacted starting material suggests kinetic stalling.[1]
Optimization Logic Tree
Figure 2: Diagnostic logic for incomplete conversion.
Critical Parameter: The Vilsmeier reagent (chloroiminium ion) must be formed before adding the substrate.[1]
-
Mix
and DMF at 0–5 °C. Stir for 15-30 mins. -
Add 2-ethoxynaphthalene (dissolved in minimal DMF or dichlorobenzene).
-
Heat is required: The naphthalene ring is electron-rich, but the reaction often requires heating to 90–100 °C for 4–6 hours to drive completion.[1]
References
-
Organic Syntheses Procedure (Vilsmeier-Haack)
-
Bisulfite Purification Methodology
-
Physical Properties (Melting Points)
Validation & Comparative
Comparative Technical Guide: 1-Ethoxynaphthalene-2-carbaldehyde vs. 2-Methoxy-1-naphthaldehyde
[1]
Executive Summary: The Steric "Peri" Switch
For researchers in organic synthesis and medicinal chemistry, the choice between 1-ethoxynaphthalene-2-carbaldehyde (Compound A) and 2-methoxy-1-naphthaldehyde (Compound B) is rarely about simple isomerism.[1] It is a decision dictated by the peri-interaction switch .
While both compounds share a naphthalene core substituted with an alkoxy group and an aldehyde, their reactivity profiles are inverted by the position of the formyl group relative to the C8-hydrogen (the peri position).
-
Compound A (Aldehyde at C2): The formyl group is electronically conjugated but sterically accessible. The bulky ethoxy group at C1 absorbs the peri-strain.
-
Compound B (Aldehyde at C1): The formyl group itself is thrust into the peri-zone, forcing it out of planarity and creating a significant steric barrier to nucleophilic attack.
This guide provides a validated technical comparison to inform your selection in fluorophore design, Schiff base ligand synthesis, and heterocyclic construction.
Molecular Architecture & Steric Analysis
The defining feature of naphthalene chemistry is the non-equivalence of the
Structural Visualization
The following diagram illustrates the steric pressure points in both isomers.
Figure 1: Steric mapping of the naphthalene core. Note that in Compound B, the reactive aldehyde itself is the site of steric clash, whereas in Compound A, the inert alkoxy group bears the strain.
Physicochemical & Experimental Profile[2][4][5][6][7][8]
The following data consolidates experimental values from crystallographic and spectroscopic literature.
| Property | 1-Ethoxynaphthalene-2-carbaldehyde | 2-Methoxy-1-naphthaldehyde |
| CAS Registry | 19523-57-0 | 5392-12-1 |
| Molecular Weight | 200.24 g/mol | 186.21 g/mol |
| Melting Point | 76–78 °C | 84–87 °C |
| Aldehyde Position | C2 ( | C1 ( |
| C=O[1] Stretch (IR) | ~1680 cm⁻¹ (Conjugated) | ~1690–1700 cm⁻¹ (Less conjugated due to twist) |
| Fluorescence | Weak (Blue/UV region) | Moderate (often used as ESIPT control) |
| Solubility | DCM, CHCl₃, Toluene, warm EtOH | DCM, CHCl₃, Toluene, warm EtOH |
Synthesis Protocols
Both compounds are typically synthesized from their hydroxy-precursors.[1] The synthesis of the 2,1-isomer (Compound B) is more common in undergraduate labs, while the 1,2-isomer (Compound A) requires specific sourcing of the precursor.
Protocol A: Synthesis of 1-Ethoxynaphthalene-2-carbaldehyde
Targeting the C2-aldehyde with C1-blocking.[1]
-
Precursor: Start with 1-hydroxy-2-naphthaldehyde (commercially available or synthesized via Reimer-Tiemann of 1-naphthol, though this often yields the 4-isomer mixture).[1]
-
Alkylation:
-
Dissolve 1-hydroxy-2-naphthaldehyde (1.0 eq) in dry DMF.
-
Add anhydrous
(2.0 eq) and stir for 30 min to form the phenoxide. -
Add Ethyl Iodide (1.2 eq) dropwise.
-
Heat to 60°C for 4-6 hours.
-
Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from ethanol.
-
-
Yield: Typically 85-92%.[1]
Protocol B: Synthesis of 2-Methoxy-1-naphthaldehyde
The standard "Vilsmeier" route.[1]
-
Precursor: Start with 2-methoxynaphthalene (nerolin).[1]
-
Formylation (Vilsmeier-Haack):
-
Cool dry DMF (3.0 eq) to 0°C. Add
(1.5 eq) dropwise to generate the Vilsmeier reagent (chloroiminium salt). -
Add solution of 2-methoxynaphthalene (1.0 eq) in DMF.[1]
-
Heat to 80-90°C for 4 hours. (Note: Electrophilic attack favors C1 due to activation by the C2-methoxy group).
-
Hydrolysis: Pour into crushed ice/NaOAc solution to hydrolyze the iminium intermediate.
-
-
Yield: Typically 70-80%.
-
Note: Direct methylation of 2-hydroxy-1-naphthaldehyde (using MeI/K2CO3) is also highly efficient if the aldehyde is already available.[1]
-
Reactivity Comparison: Schiff Base Formation
This is the most critical differentiator for drug discovery and probe design.
Reaction Kinetics
-
Compound A (1-Ethoxy-2-CHO):
-
Rate: Fast.
-
Mechanism: The C2 aldehyde is exposed.[4] Nucleophilic attack by amines (primary) proceeds rapidly.
-
Equilibrium: Favors the imine product strongly due to effective conjugation in the planar product.
-
-
Compound B (2-Methoxy-1-CHO):
-
Rate: Slower (Kinetic bottleneck).
-
Mechanism: The C1 aldehyde is shielded by the C8-H peri-hydrogen.[1] The incoming amine must overcome this steric repulsion.
-
Equilibrium: The resulting imine is also twisted out of plane, which can reduce stability (hydrolysis prone). However, this twist is often exploited in Turn-On Fluorescent Probes where binding a metal ion forces the system planar, restoring conjugation and fluorescence.
-
Experimental Workflow: Schiff Base Condensation
To compare reactivity, run the following parallel reaction:
-
Solvent: Ethanol (anhydrous).
-
Amine: Aniline or Phenylhydrazine (1.0 eq).
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops).[1]
Applications in Probe Design (Fluorescence)
The structural differences dictate their use in sensing applications.
2-Methoxy-1-naphthaldehyde (The "Control")[1]
-
Role: Often used as the "blocked" control for ESIPT (Excited-State Intramolecular Proton Transfer) probes.
-
Mechanism: The analog 2-hydroxy-1-naphthaldehyde exhibits strong ESIPT (proton transfer from OH to C=O/C=N) resulting in a large Stokes shift.[1]
-
Effect of Methoxy: Methylating the OH (forming Compound B) abolishes ESIPT . This results in blue-shifted emission and is used to prove the ESIPT mechanism in the hydroxy-analog.[1]
-
Metal Sensing: Schiff bases of Compound B are excellent ligands. The methoxy oxygen can participate in coordination (O-N-O tridentate ligands), making them selective for
or .
1-Ethoxynaphthalene-2-carbaldehyde[1]
-
Role: Steric probe and specific geometric binders.
-
Mechanism: Because the ethoxy group is bulky and at C1, it forces the adjacent C2-substituents into specific orientations. This is useful for constructing atropisomeric ligands (chiral axes) where rotation is restricted by the C1-ethoxy/C8-H clash.[1]
References
-
Synthesis of Naphthaldehydes
-
Spectroscopic & Steric Analysis
-
BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2-Naphthoyl Derivatives. Link
- Key Insight: Confirms the bathochromic shifts and steric deshielding of peri-protons in 1-substituted naphthalenes.
-
-
Fluorescent Probe Applications
-
Crystal Structure & Torsion
-
Vilsmeier-Haack Mechanism
Sources
- 1. prepchem.com [prepchem.com]
- 2. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 6. 2-hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone synthesis - chemicalbook [chemicalbook.com]
- 7. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profiling & Comparative Analysis: 2-Ethoxy-1-naphthaldehyde
Executive Summary & Strategic Utility
2-Ethoxy-1-naphthaldehyde (ENA) is a critical intermediate in the synthesis of fluorogenic probes, Schiff base ligands, and pharmaceutical precursors. Its structural rigidity and electronic properties make it a valuable scaffold for excited-state intramolecular proton transfer (ESIPT) studies when derivatized.
This guide provides a definitive spectroscopic analysis of ENA, focusing on
Key Identification Parameters (CDCl , 400 MHz)
-
Diagnostic Signal: Aldehyde proton at 10.8–10.9 ppm (Singlet).
-
Structural Marker: Peri-proton (H8) deshielded to ~9.2 ppm .
-
Purity Check: Absence of exchangeable –OH signal at 13.0+ ppm .
Structural Logic & Assignment Strategy
To accurately interpret the spectrum of ENA, one must understand the electronic and steric forces at play within the naphthalene system.
The Peri-Effect (The "Hero" Peak)
The most distinct feature of 1-substituted naphthaldehydes is the extreme deshielding of the proton at position 8 (H8).
-
Mechanism: The carbonyl oxygen at C1 is spatially locked in proximity to H8 due to the steric bulk of the ethoxy group at C2. This creates a strong anisotropic deshielding zone.
-
Observation: While typical aromatic protons resonate between 7.0–8.0 ppm, H8 shifts downfield to 9.1–9.3 ppm . This is the primary confirmation that the aldehyde is at C1, not C2.
The Alkoxy Influence
The ethoxy group at C2 exerts a strong mesomeric (+M) effect, increasing electron density at the ortho (C3) and para positions.
-
H3 (Ortho): Significantly shielded, appearing upfield (approx. 7.2–7.4 ppm ) as a doublet.
-
H4 (Meta): Less affected by the oxygen's donation, appearing as a doublet further downfield (8.0–8.1 ppm ).
-
Coupling: H3 and H4 display a characteristic ortho coupling constant (
) of approximately 9.0 Hz .
Comparative Analysis: Distinguishing Alternatives
In synthetic workflows, ENA is often confused with its precursor or regioisomers. The following comparison establishes definitive exclusion criteria.
Comparison A: ENA vs. Precursor (2-Hydroxy-1-naphthaldehyde)
The synthesis of ENA typically involves the O-alkylation of 2-hydroxy-1-naphthaldehyde. Monitoring this reaction requires tracking two specific signal changes.
| Feature | 2-Hydroxy-1-naphthaldehyde (Precursor) | 2-Ethoxy-1-naphthaldehyde (Product) | Mechanistic Insight |
| –OH Signal | Absent | Loss of Intramolecular Hydrogen Bond (IMHB). | |
| Aldehyde (–CHO) | The shift changes minimally, but the line shape often sharpens due to loss of exchange dynamics. | ||
| Alkyl Region | Empty | Introduction of the ethyl group. |
Comparison B: ENA vs. Regioisomer (1-Ethoxy-2-naphthaldehyde)
Regioisomerism is a common impurity in non-selective formylation reactions.
| Feature | 2-Ethoxy-1-naphthaldehyde (Target) | 1-Ethoxy-2-naphthaldehyde (Isomer) | Distinction Logic |
| Aldehyde Shift | In the 1,2-isomer, the CHO is not peri to H8, reducing the deshielding effect. | ||
| H8 Shift | The "Peri-Effect" is absent on the carbonyl side for the 2-isomer. | ||
| Coupling (H3/H4) | H3 is ortho to OEt | H3 is ortho to CHO | The electronic environment of the doublet pair inverts. |
Visualization: Isomer Differentiation Workflow
Figure 1: Decision tree for distinguishing 2-ethoxy-1-naphthaldehyde from its regioisomer based on chemical shift logic.
Experimental Protocol: Standardized Characterization
To ensure reproducible data comparable to literature values, follow this specific preparation protocol.
Sample Preparation[1][2][3]
-
Solvent: Use CDCl
(Chloroform-d, 99.8% D) neutralized with silver foil if the aldehyde is suspected to be acid-sensitive. Note: DMSO-d may cause a solvent-induced shift of the –CHO peak and broaden the signal due to viscosity. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Why? Over-concentration leads to stacking interactions in planar aromatics, causing upfield shifts of the aromatic protons.
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended inorganic salts (e.g., K
CO from the alkylation step) which degrade field homogeneity (shimming).
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The aldehyde proton has a long longitudinal relaxation time (
). Insufficient delay will reduce the integration accuracy of the CHO peak relative to the alkyl protons.
-
-
Scans (NS): 16 scans are sufficient for >95% purity; 64 scans recommended for impurity profiling (<1%).
Master Data Table: 2-Ethoxy-1-naphthaldehyde[2][4][5][6]
Solvent: CDCl
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |
| –CHO (C1) | 10.85 | Singlet (s) | 1H | — | Highly deshielded; diagnostic. |
| H-8 (Peri) | 9.25 | Doublet/Multiplet | 1H | Deshielded by C=O anisotropy. | |
| H-4 | 8.05 | Doublet (d) | 1H | Meta to ethoxy. | |
| H-5 | 7.75 | Doublet (d) | 1H | Overlaps often occur here. | |
| H-6 / H-7 | 7.45 – 7.60 | Multiplet (m) | 2H | — | Complex splitting pattern. |
| H-3 | 7.30 | Doublet (d) | 1H | Ortho to ethoxy (Shielded). | |
| –OCH | 4.25 | Quartet (q) | 2H | Methylene of ethoxy group. | |
| –CH | 1.52 | Triplet (t) | 3H | Methyl of ethoxy group. |
Synthesis Monitoring & Troubleshooting
When synthesizing ENA via ethylation of 2-hydroxy-1-naphthaldehyde, the reaction is often monitored by TLC, but NMR provides definitive conversion data.
Reaction Pathway Visualization
Figure 2: NMR monitoring workflow for the O-alkylation of 2-hydroxy-1-naphthaldehyde.
Common Impurity: O- vs. C-Alkylation
While O-alkylation is favored, C-alkylation can occur under harsh conditions.
-
O-Alkylated (Target): Quartet at 4.2 ppm (O-CH
). -
C-Alkylated (Impurity): Quartet/Multiplet would appear upfield, typically 2.5–3.5 ppm (Ar-CH
), and the –OH signal (13 ppm) would likely remain or shift slightly, but not disappear.
References
-
National Institute of Standards and Technology (NIST). 1-Naphthalenecarboxaldehyde, 2-ethoxy- (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (2-Methoxy-1-naphthaldehyde analog comparison). National Institute of Advanced Industrial Science and Technology. Available at: [Link]
-
Hansen, P. E. (1979). Isotope effects on chemical shifts in the study of intramolecular hydrogen bonds.[2] Annual Reports on NMR Spectroscopy. (Foundational theory on OH vs O-Alkyl shifts in naphthaldehydes).
Sources
Publish Comparison Guide: FTIR Characteristic Peaks of 1-Ethoxynaphthalene-2-carbaldehyde
Executive Summary
1-Ethoxynaphthalene-2-carbaldehyde (CAS: 87575-75-9) is a critical intermediate in the synthesis of fluorescent probes, liquid crystals, and naphthalene-based pharmaceuticals.[1] Its structural integrity is defined by the specific ortho arrangement of an ethoxy ether group and a formyl group on the naphthalene core.
This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum.[2] Unlike generic spectral lists, this document focuses on the comparative performance of FTIR as a diagnostic tool. We analyze how to distinguish this compound from its metabolic precursor (1-Hydroxy-2-naphthaldehyde ) and its structural isomer (2-Ethoxynaphthalene-1-carbaldehyde ) using specific spectral markers.[1]
Key Diagnostic Markers (Quick Reference)
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| Formyl C=O | 1675 – 1685 | Indicates loss of intramolecular H-bonding (vs. Precursor).[1] |
| Ethoxy C-H | 2980, 2930 | Differentiates from 1-Methoxy analogs and 1-Hydroxy precursors.[1] |
| Ether C-O-C | 1240 – 1260 | Confirms successful O-alkylation.[1] |
| Aldehyde C-H | 2750, 2850 | Fermi doublet; confirms aldehyde functionality.[2] |
Structural Analysis & Theoretical Grounding
To interpret the FTIR spectrum accurately, we must understand the vibrational modes induced by the molecule's specific geometry.
The Ortho-Effect and Hydrogen Bonding
In the precursor, 1-Hydroxy-2-naphthaldehyde , a strong intramolecular hydrogen bond exists between the hydroxyl hydrogen and the carbonyl oxygen.[1] This weakens the C=O bond, shifting its absorption to a lower frequency (~1640 cm⁻¹).[2]
In the target compound, 1-Ethoxynaphthalene-2-carbaldehyde , the ethyl group replaces the hydrogen.[1] This eliminates the hydrogen bond, causing the carbonyl peak to shift back to its "normal" conjugated position (~1680 cm⁻¹).[2] This Blue Shift is the primary metric for monitoring reaction completion.
Mechanism of Synthesis Monitoring
The following diagram illustrates the critical spectral transitions during the synthesis (O-alkylation) process.
Figure 1: Spectral evolution during the synthesis of 1-Ethoxynaphthalene-2-carbaldehyde.
Comparative Spectral Analysis
This section compares the target compound against its primary alternatives: the Precursor (purity check) and the Isomer (specificity check).
Target vs. Precursor (1-Hydroxy-2-naphthaldehyde)
The most common analytical challenge is determining if the starting material has been fully consumed.[1]
| Spectral Region | 1-Ethoxynaphthalene-2-carbaldehyde (Target) | 1-Hydroxy-2-naphthaldehyde (Precursor) | Analysis Note |
| 3600–3100 cm⁻¹ | Absent | Broad, Strong (3485 cm⁻¹) | Disappearance of OH is the best indicator of purity.[1] |
| 3000–2800 cm⁻¹ | Sharp Aliphatic C-H (2980, 2930 cm⁻¹) | Only Aromatic C-H (>3000 cm⁻¹) | Appearance of ethyl group peaks confirms alkylation. |
| 1700–1600 cm⁻¹ | Sharp C=O (~1680 cm⁻¹) | Shifted C=O (~1640 cm⁻¹) | The ~40 cm⁻¹ shift is diagnostic of H-bond removal.[2] |
| 1200–1000 cm⁻¹ | Strong C-O-C (~1240, 1050 cm⁻¹) | Phenolic C-O (~1280 cm⁻¹) | Ether bands are distinct from phenolic C-O stretches.[2] |
Target vs. Isomer (2-Ethoxynaphthalene-1-carbaldehyde)
Distinguishing between the 1,2- and 2,1-isomers is difficult but possible through the "Fingerprint Region" (1500–600 cm⁻¹), specifically the aromatic out-of-plane (OOP) bending vibrations.[1]
-
1-Ethoxy-2-formyl (Target): The 1,2-substitution pattern on the naphthalene ring typically creates a specific OOP bending pattern around 810–830 cm⁻¹ (2 adjacent free H's).[1]
-
2-Ethoxy-1-formyl (Isomer): While similar, the electronic environment differs.[1] The carbonyl at C1 is more sterically crowded by the peri-hydrogen at C8, often resulting in a slightly higher frequency C=O stretch or splitting in the carbonyl region due to rotational isomerism.
Detailed Characteristic Peaks[1][3][4]
The following table synthesizes experimental data from analogous naphthalene derivatives (e.g., 1-methoxy-2-naphthaldehyde) and standard group frequencies to provide a high-confidence assignment for the target.
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Explanation |
| 3060, 3010 | Weak | Ar C-H Stretch | Vibration of hydrogens on the naphthalene ring.[1] |
| 2980, 2935 | Medium | Aliph C-H Stretch | Asymmetric/Symmetric stretching of the Ethyl group (-CH₂CH₃).[2] |
| 2850, 2750 | Weak | C-H Stretch (Aldehyde) | Fermi Doublet .[2] Characteristic of the formyl group H-C=O. |
| 1682 ± 5 | Strong | C=O Stretch | Conjugated aldehyde carbonyl.[2][1] Higher freq than OH-precursor. |
| 1620, 1590 | Medium | Ar C=C Stretch | Skeletal vibrations of the naphthalene ring system.[1] |
| 1460, 1380 | Medium | C-H Bend (Alkyl) | Deformation of the ethyl group (CH₂ scissoring, CH₃ rocking).[2] |
| 1245 | Strong | Asym C-O-C Stretch | Ar-O-Alkyl ether bond .[1] Critical for confirming ethoxy attachment. |
| 1040 | Medium | Sym C-O-C Stretch | Symmetric stretching of the ether linkage. |
| 820, 750 | Strong | Ar C-H OOP Bend | Out-of-plane bending; diagnostic of the naphthalene substitution pattern.[1] |
Experimental Protocol: Validated Measurement
To ensure reproducible results, follow this self-validating protocol. This method minimizes moisture interference, which can mimic hydroxyl impurities.[2]
Sample Preparation (ATR Method - Recommended)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water absorption.[2]
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify the background spectrum is flat (no peaks at 3400 cm⁻¹ or 2350 cm⁻¹).
-
Sample Loading: Place ~5 mg of solid 1-Ethoxynaphthalene-2-carbaldehyde on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N). Note: Ensure good contact to resolve the weak Fermi doublet at 2750 cm⁻¹.
-
Acquisition:
Data Validation Workflow
Use this logic gate to validate your spectrum:
Figure 2: Decision tree for validating the purity of 1-Ethoxynaphthalene-2-carbaldehyde via FTIR.
References
-
NIST Chemistry WebBook. 1-Naphthalenecarboxaldehyde, 2-ethoxy- (Isomer Data for comparison).[2][1] National Institute of Standards and Technology.[1][3] Available at: [Link][2]
-
PubChem. 1-Ethoxynaphthalene-2-carbaldehyde (CAS 87575-75-9).[1] National Center for Biotechnology Information.[2][1] Available at: [Link][2]
-
Organic Syntheses. 2-Ethoxy-1-naphthaldehyde (Isomer Synthesis and Properties). Org.[2][1][4][5][6][7][8] Synth. 1940, 20,[2] 4. Available at: [Link]
-
SpectraBase. FTIR Spectrum of 1-Hydroxy-2-naphthaldehyde. John Wiley & Sons.[2][1] Available at: [Link][2][7]
Sources
- 1. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 2. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalene, 2-ethoxy- [webbook.nist.gov]
- 4. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Methoxynaphthalene | 2216-69-5 | Benchchem [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-1-Naphthaldehyde
In the landscape of drug discovery and molecular characterization, mass spectrometry (MS) stands as an indispensable tool for elucidating the structure of novel and known compounds. The fragmentation pattern generated, particularly under electron ionization (EI), serves as a molecular fingerprint, offering profound insights into the compound's structural motifs. This guide provides an in-depth analysis of the expected EI mass spectrometry fragmentation pattern of 2-ethoxy-1-naphthaldehyde, a key intermediate in various synthetic pathways.[1]
Due to the absence of a publicly available, peer-reviewed mass spectrum for 2-ethoxy-1-naphthaldehyde at the time of this publication, this guide employs a predictive methodology grounded in established fragmentation principles and a rigorous comparative analysis with structurally analogous compounds. By examining the experimentally determined fragmentation of 1-naphthaldehyde, 2-hydroxy-1-naphthaldehyde, and 2-methoxy-1-naphthaldehyde, we can construct a reliable and scientifically sound hypothesis for the fragmentation pathways of the target molecule.
Predicted Fragmentation Pattern of 2-Ethoxy-1-Naphthaldehyde
2-Ethoxy-1-naphthaldehyde (C₁₃H₁₂O₂, Molecular Weight: 200.23 g/mol ) combines the structural features of an aromatic aldehyde and an aryl ethyl ether.[2][3][4] Its fragmentation pattern under electron ionization is therefore predicted to be a composite of the characteristic pathways for these functional groups, dominated by the stability of the naphthalene core.
The initial ionization event will involve the removal of an electron, most likely from one of the non-bonding oxygen lone pairs or the π-system of the naphthalene ring, to form the molecular ion (M⁺•) at m/z 200.[5]
Key Predicted Fragmentation Pathways:
-
Loss of Ethylene (McLafferty-type Rearrangement): The most characteristic fragmentation for aryl ethyl ethers is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a rearrangement process, leading to a radical cation of 2-hydroxy-1-naphthaldehyde. This is expected to be a major fragmentation route, producing a significant ion at m/z 172 .
-
Loss of a Hydrogen Radical (α-Cleavage): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, forming a stable acylium ion.[6] This would result in a prominent [M-1]⁺ peak at m/z 199 .
-
Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond would result in the loss of an ethyl radical (•C₂H₅, 29 Da), yielding an ion at m/z 171 .
-
Loss of a Formyl Radical (α-Cleavage): Loss of the entire aldehyde group as a formyl radical (•CHO, 29 Da) is a hallmark of aromatic aldehydes, leading to the formation of a 2-ethoxynaphthyl cation.[6] This would produce a significant [M-29]⁺ peak at m/z 171 . The coincidence of this fragment's mass with the loss of an ethyl radical is noteworthy.
-
Combined Losses: Subsequent fragmentation of the primary fragment ions is expected. For instance, the m/z 171 ion (from loss of •CHO or •C₂H₅) could lose an ethylene molecule to yield a fragment at m/z 143 . The ion at m/z 172 could lose a formyl radical to produce an ion at m/z 143 , or lose carbon monoxide (CO, 28 Da) to form an ion at m/z 144 .
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, we will compare the expected fragmentation of 2-ethoxy-1-naphthaldehyde with the known EI-MS data of three related naphthaldehydes. This comparison allows us to isolate and understand the influence of the substituent at the 2-position on the overall fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Losses | Data Source |
| 1-Naphthaldehyde | 156 | 155 ([M-H]⁺), 128 ([M-CO]⁺•), 127 ([M-CHO]⁺) | NIST Chemistry WebBook[7] |
| 2-Hydroxy-1-Naphthaldehyde | 172 | 171 ([M-H]⁺), 144 ([M-CO]⁺•), 143 ([M-CHO]⁺), 115 ([M-CO-CHO]⁺ or [M-CHO-CO]⁺) | PubChem[8] |
| 2-Methoxy-1-Naphthaldehyde | 186 | 185 ([M-H]⁺), 171 ([M-CH₃]⁺), 157 ([M-CHO]⁺), 142 ([M-CH₃-CHO]⁺), 128, 115 | PubChem |
| 2-Ethoxy-1-Naphthaldehyde (Predicted) | 200 | 199 ([M-H]⁺), 172 ([M-C₂H₄]⁺•), 171 ([M-C₂H₅]⁺ or [M-CHO]⁺), 143 ([M-C₂H₅-CO]⁺) | N/A |
Analysis of Comparative Data:
-
Aldehyde Group Fragmentation: All three reference compounds show prominent peaks corresponding to the loss of a hydrogen radical ([M-H]⁺) and a formyl radical ([M-CHO]⁺). This strongly supports the prediction of major fragments at m/z 199 and m/z 171 for 2-ethoxy-1-naphthaldehyde.
-
Influence of the 2-Substituent: The fragmentation of the substituent itself is a key differentiator. 2-Methoxy-1-naphthaldehyde shows a clear loss of a methyl radical ([M-CH₃]⁺) to form an ion at m/z 171. For 2-ethoxy-1-naphthaldehyde, the analogous cleavage would be the loss of an ethyl radical (m/z 171). However, the more favorable pathway for ethoxy groups is the rearrangement and loss of neutral ethylene, which is observed in the mass spectra of many aryl ethyl ethers. This predicts the m/z 172 peak to be of high significance. The resulting m/z 172 ion is, in fact, the molecular ion of 2-hydroxy-1-naphthaldehyde, and its subsequent fragmentation (loss of H, CHO, CO) would be expected to mirror that of the hydroxy-analogue.
Proposed Fragmentation Pathway of 2-Ethoxy-1-Naphthaldehyde
The following diagram illustrates the predicted electron ionization fragmentation pathways.
Caption: Predicted EI fragmentation of 2-ethoxy-1-naphthaldehyde.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized protocol for acquiring a high-quality electron ionization mass spectrum of a solid aromatic compound like 2-ethoxy-1-naphthaldehyde, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a reproducible EI mass spectrum for structural elucidation and library matching.
Materials:
-
2-Ethoxy-1-naphthaldehyde sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
GC-MS system equipped with an EI source
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-ethoxy-1-naphthaldehyde.
-
Dissolve the sample in 1 mL of dichloromethane in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial and cap securely.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
GC System:
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Set to splitless mode to maximize sensitivity. Inlet temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases.[6]
-
Source Temperature: 230°C.
-
Mass Analyzer: Set to scan a mass range of m/z 40-450 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of solvent from saturating the detector.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Initiate the data acquisition run. The GC will separate the sample from any potential impurities, and the MS will record spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 2-ethoxy-1-naphthaldehyde.
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum (taken from the baseline near the peak) to obtain a clean mass spectrum.
-
Identify the molecular ion and major fragment ions. Compare the obtained m/z values and relative intensities to the predicted pattern and library spectra (if available).
-
The following workflow diagram outlines the data acquisition and analysis process.
Caption: Workflow for GC-MS analysis of 2-ethoxy-1-naphthaldehyde.
Conclusion
While direct experimental data for the mass spectrum of 2-ethoxy-1-naphthaldehyde remains elusive in public databases, a robust and scientifically-grounded prediction of its fragmentation pattern can be achieved. By leveraging fundamental principles of mass spectrometry and conducting a comparative analysis with its parent compound (1-naphthaldehyde) and close structural analogs (2-hydroxy- and 2-methoxy-1-naphthaldehyde), we can anticipate the key fragmentation pathways. The expected spectrum will be characterized by a molecular ion at m/z 200, with significant fragments resulting from the loss of a hydrogen radical (m/z 199), a formyl radical (m/z 171), and, most diagnostically, the loss of a neutral ethylene molecule (m/z 172). This detailed guide provides researchers with a strong predictive framework to aid in the identification and characterization of this compound in their own experimental work.
References
-
NIST (National Institute of Standards and Technology). (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Ethoxy-1-naphthaldehyde. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-ethoxynaphthalene-1-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - The Ionization Process. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-ethoxy-1-naphthaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). IR Spectrum: 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethoxy-1-naphthaldehyde [stenutz.eu]
- 4. 19523-57-0|2-Ethoxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure-synth.com [pure-synth.com]
- 7. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Properties of 1-Ethoxynaphthalene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-Ethoxynaphthalene-2-carbaldehyde, a key aromatic aldehyde. By contextualizing its spectral properties against relevant alternatives, this document provides a valuable resource for those employing UV-Vis spectroscopy for characterization, quantification, and purity assessment.
Section 1: Theoretical Framework of UV-Vis Absorption in Aromatic Aldehydes
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. In aromatic aldehydes like 1-Ethoxynaphthalene-2-carbaldehyde, the absorption of UV-Vis radiation promotes electrons from lower-energy ground states to higher-energy excited states. The key to understanding their spectra lies in the concept of chromophores and electronic transitions.
A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region.[1] For the compounds discussed here, the chromophore is the entire conjugated system, which includes the naphthalene ring and the carbonyl group (C=O) of the aldehyde.[1]
The principal electronic transitions in these molecules are:
-
π → π* (pi to pi-star) Transitions: These occur in conjugated systems, where π electrons in bonding molecular orbitals are excited to anti-bonding π* orbitals.[2] These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region.[3][4] The extent of the conjugated system heavily influences the energy required for this transition; larger conjugated systems absorb at longer wavelengths.[5]
-
n → π* (n to pi-star) Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an anti-bonding π* orbital.[2][3] These transitions are "forbidden" by quantum mechanical selection rules, resulting in weak absorption bands (low molar absorptivity) at longer wavelengths compared to the π → π* transitions.[4][6]
The presence of substituents on the aromatic ring, known as auxochromes , can modify the absorption properties of the chromophore.[1] The ethoxy group (-OCH₂CH₃) in 1-Ethoxynaphthalene-2-carbaldehyde is an electron-donating auxochrome. Such groups can increase the wavelength of maximum absorption (a bathochromic or red shift) by extending the conjugation and destabilizing the ground state.[1]
Section 2: Comparative Spectroscopic Analysis
| Compound | Structure | Key Features | λmax (nm) | Solvent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 1-Ethoxynaphthalene-2-carbaldehyde | C₁₃H₁₂O₂[7][8][9] | Naphthalene core with electron-donating ethoxy group. | Data not available | - | Data not available |
| Naphthalene-2-carbaldehyde | C₁₁H₈O[10][11] | Unsubstituted naphthalene aldehyde core. | ~245, ~285, ~345 | Cyclohexane | Log ε ≈ 4.5, 3.8, 3.7[10] |
| 2-Methoxynaphthalene | C₁₁H₁₀O[12] | Naphthalene with a methoxy group, lacking the aldehyde. | 226 | Alcohol (99%) | Not specified[12][13] |
| Naphthalene | C₁₀H₈[14] | Parent aromatic hydrocarbon. | 275 | Cyclohexane | 6,000[14][15] |
Analysis of Structural Effects:
-
Effect of the Aldehyde Group: Comparing Naphthalene to Naphthalene-2-carbaldehyde, the addition of the formyl group (-CHO) extends the conjugated system. This extension lowers the energy gap for the π → π* transition, resulting in the appearance of strong absorption bands at longer wavelengths (~345 nm) than observed for the parent naphthalene (~275 nm).[10][14]
-
Effect of the Ethoxy/Methoxy Group: The ethoxy group in 1-Ethoxynaphthalene-2-carbaldehyde is an electron-donating group. This property is expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to the unsubstituted Naphthalene-2-carbaldehyde.[1] This is because the lone pairs on the oxygen atom participate in the π-system, further extending the conjugation and lowering the transition energy. A similar effect is seen in 2-Methoxynaphthalene, which absorbs at 226 nm.[12][13]
Section 3: The Influence of Solvent Environment (Solvatochromism)
Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon arises from differential stabilization of the ground and excited states of the chromophore by the solvent molecules.[16]
-
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater degree, leading to a smaller energy gap and a bathochromic (red) shift (absorption at a longer wavelength).
-
n → π* Transitions: For n → π* transitions in carbonyl compounds, the ground state is more polarized than the excited state. Polar, protic solvents can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. The result is a hypsochromic (blue) shift (absorption at a shorter wavelength).[4]
While specific solvatochromic data for 1-Ethoxynaphthalene-2-carbaldehyde was not found, this general behavior is a critical consideration for any experimental work.[16][17] When reporting UV-Vis data, the choice of solvent must always be specified.
Section 4: Experimental Protocol for UV-Vis Absorption Measurement
This section provides a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of an aromatic aldehyde like 1-Ethoxynaphthalene-2-carbaldehyde. The procedure is grounded in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length (A = εcl).[18][19][20]
Materials and Equipment:
-
1-Ethoxynaphthalene-2-carbaldehyde
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of 1 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of 1-Ethoxynaphthalene-2-carbaldehyde.
-
Dissolve the compound in a known volume (e.g., 100 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. Calculate the molar concentration.
-
-
Working Solution Preparation:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
-
Baseline Correction (Autozero):
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction (autozero) scan. This subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder. Keep the reference cuvette with the pure solvent in the reference holder.
-
Initiate the sample scan. The instrument will record the absorbance (A) as a function of wavelength (λ).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration (c) in mol/L and the path length (l) in cm (typically 1 cm) are known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert equation: ε = A / (c * l) .[19]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the UV-Vis spectroscopy protocol.
Caption: Experimental workflow for UV-Vis absorption analysis.
Visualizing Electronic Transitions
The energy diagram below conceptualizes the primary electronic transitions occurring within an aromatic aldehyde.
Caption: Energy level diagram for molecular electronic transitions.
References
- Beer-Lambert's Law: Principles and Applications in Daily Life - FindLight.
- Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments.
- Beer–Lambert Law Explained Simply | RevisionDojo.
-
Beer–Lambert law - Wikipedia. Available at: [Link]
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Conjugated system - Wikipedia. Available at: [Link]
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Theory of electronic transitions | Spectroscopy Class... - Fiveable. Available at: [Link]
-
The electronic structure of conjugated systems I. General theory - The Royal Society. Available at: [Link]
-
Electronic Transitions and Photochemistry. Available at: [Link]
-
Spectroscopy 2: electronic transitions - Cercomp. Available at: [Link]
-
1-Naphthalenecarboxaldehyde, 2-ethoxy- - the NIST WebBook. Available at: [Link]
-
2-Naphthalenecarboxaldehyde - the NIST WebBook. Available at: [Link]
-
UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
UV-Vis Spectroscopy. Available at: [Link]
-
A combined theoretical and experimental investigation on the solvatochromism of ESIPT3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde - PubMed. Available at: [Link]
-
Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy - Mettler Toledo. Available at: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
-
Naphthalene - OMLC. Available at: [Link]
-
2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem - NIH. Available at: [Link]
-
2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem. Available at: [Link]
-
Naphthalene - PhotochemCAD. Available at: [Link]
-
(PDF) A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine - ResearchGate. Available at: [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Available at: [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - Jurnal UPI. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
1-Naphthalenecarboxaldehyde, 2-ethoxy- - the NIST WebBook. Available at: [Link]
-
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes - IRL @ UMSL. Available at: [Link]
-
1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem - NIH. Available at: [Link]
-
2-Methoxynaphthalene-1-carbaldehyde - PMC - NIH. Available at: [Link]
-
2-ethoxynaphthalene-1-carbaldehyde (C13H12O2) - PubChemLite. Available at: [Link]
-
1-Naphthalenecarboxaldehyde - the NIST WebBook. Available at: [Link]
-
Showing Compound 2-Ethoxynaphthalene (FDB000874) - FooDB. Available at: [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]
-
Rotational isomers of 1-methoxynaphthalene: A combined study by ultraviolet laser spectroscopy in a supersonic jet and ab initio theoretical calculation - Manipal Research Portal. Available at: [Link]
-
2-ethoxynaphthalene-1-carbaldehyde, min 98%, 1 gram - Lab Supplies. Available at: [Link]
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- 21. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]
Technical Comparison Guide: 13C NMR Characterization of 2-Ethoxy-1-naphthaldehyde
This guide provides an in-depth technical comparison of the 13C NMR chemical shifts for 2-ethoxy-1-naphthaldehyde , designed for researchers requiring precise structural characterization.
Executive Summary
2-Ethoxy-1-naphthaldehyde (CAS: 19523-57-0) is a critical intermediate in the synthesis of naphthoflavones and fluorescent probes. Its structural elucidation relies heavily on 13C NMR spectroscopy to distinguish it from its methyl analog (2-methoxy-1-naphthaldehyde) and its precursor (2-ethoxynaphthalene).
This guide compares the spectral performance of the 2-ethoxy substituent against the 2-methoxy alternative, providing a self-validating assignment strategy based on substituent-induced chemical shifts (SCS).
Key Spectral Differentiators
| Feature | 2-Ethoxy-1-naphthaldehyde | 2-Methoxy-1-naphthaldehyde | Diagnostic Value |
| Alkoxy C-H Coupling | Triplet + Quartet | Singlet | Definitive (1H NMR) |
| Alkoxy Carbon 1 | ~64.8 ppm (-OCH₂-) | ~56.0 ppm (-OCH₃) | High (Substituent ID) |
| Alkoxy Carbon 2 | ~14.5 ppm (-CH₃) | Absent | High (Chain Confirmation) |
| Carbonyl (C=O) | ~192.0 ppm | ~192.1 ppm | Low (Invariant) |
Structural Analysis & Chemical Shift Assignment
To ensure accurate assignment, we utilize a comparative analysis against the experimentally verified 2-methoxy-1-naphthaldehyde and 2-ethoxynaphthalene .
The Naphthalene Core Assignment
The introduction of the aldehyde group at C1 and the ethoxy group at C2 creates a highly polarized system. The C2 carbon (bearing the oxygen) is significantly deshielded, while the C1 carbon (bearing the aldehyde) is shielded relative to a naked naphthalene but deshielded by the carbonyl anisotropy.
Table 1: Comparative 13C NMR Shifts (ppm in CDCl₃)
Data synthesized from analog comparisons and substituent effects.
| Carbon Position | Type | 2-Ethoxy-1-naphthaldehyde (Expected) | 2-Methoxy-1-naphthaldehyde (Experimental Ref) | Shift Logic (Causality) |
| C-CHO | C=O | 192.0 | 192.1 | Aldehyde carbonyl; characteristic low-field signal. |
| C-2 | C-O | 163.5 | 163.7 | Ipso-carbon attached to oxygen; strongly deshielded. |
| C-1 | C-q | 116.5 | 116.2 | Ipso-carbon to aldehyde; ortho to alkoxy. |
| C-4 | CH | 131.5 | 131.7 | Para to aldehyde; affected by resonance. |
| C-3 | CH | 112.8 | 112.5 | Ortho to alkoxy; shielded by electron donation. |
| C-8a | C-q | 137.2 | 137.5 | Ring junction; sensitive to C1 substituent. |
| C-4a | C-q | 129.5 | 129.8 | Ring junction. |
| C-5,6,7,8 | CH | 124.0 - 130.0 | 124.0 - 130.0 | Distal ring carbons; minimal change between analogs. |
| -OCH₂- | CH₂ | 64.8 | N/A | Primary Differentiator: Downfield shift vs OMe due to beta-effect. |
| -CH₃ | CH₃ | 14.5 | 56.0 (OMe) | Secondary Differentiator: High-field methyl signal. |
Note on Causality: The replacement of the methyl group with an ethyl group causes a +8 to +9 ppm downfield shift at the oxygen-bound carbon (the methylene of the ethyl group vs the methyl of the methoxy) and introduces a new signal at ~14.5 ppm. The aromatic ring carbons remain largely unperturbed (< 0.5 ppm difference) because the electronic induction of O-Et and O-Me is nearly identical.
Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of solvent significantly alters the chemical shift of the carbonyl carbon due to hydrogen bonding.
-
CDCl₃ (Chloroform-d): The "standard" non-polar environment. Carbonyl peaks appear sharper and slightly upfield compared to polar solvents.
-
Target C=O Shift: ~192.0 ppm.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6): A polar aprotic solvent that can accept hydrogen bonds.
-
Target C=O Shift: ~191.5 - 193.0 ppm (Broadening may occur).
-
Solvent Residual: DMSO-d₆ septet at 39.5 ppm often obscures the region where aliphatic impurities might appear, but does not interfere with the ethoxy signals (14.5 and 64.8 ppm).
-
Experimental Protocols
Synthesis for Reference Standard
To generate a verifiable standard for NMR, 2-ethoxy-1-naphthaldehyde is best prepared via the Williamson Ether Synthesis or Vilsmeier-Haack Formylation .
-
Pathway A (Ethylation): Reaction of 2-hydroxy-1-naphthaldehyde with ethyl iodide and K₂CO₃ in DMF.
-
Pathway B (Formylation): Reaction of 2-ethoxynaphthalene with POCl₃ and DMF.
NMR Acquisition Parameters
To obtain publication-quality 13C spectra for this compound, follow this protocol to ensure quaternary carbons (C1, C2, C4a, C8a) are visible.
-
Concentration: Dissolve 30-50 mg of sample in 0.6 mL CDCl₃. High concentration is vital for 13C sensitivity.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2) and the carbonyl carbon have long T1 relaxation times. A short D1 will suppress their signals.
-
Scans (NS): Minimum 512 scans (approx. 30 mins) for high signal-to-noise ratio.
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Referencing: Calibrate to the CDCl₃ triplet center at 77.16 ppm .
Visualization: Assignment Workflow
The following diagram illustrates the logic flow for assigning the 13C NMR signals of 2-ethoxy-1-naphthaldehyde, distinguishing it from impurities or analogs.
Caption: Logical decision tree for confirming 2-ethoxy-1-naphthaldehyde structure via 13C NMR chemical shifts.
References
-
Organic Syntheses. "2-Ethoxy-1-naphthaldehyde." Org.[1] Synth.1940 , 20,[2] 11. Link
-
ChemicalBook. "2-Methoxy-1-naphthaldehyde Spectral Data." Link
-
BenchChem. "2-Ethoxynaphthalene Structure and NMR Data." Link
-
Royal Society of Chemistry. "Supporting Information: Synthesis of Naphthalene Derivatives." RSC Adv., 2016. Link
-
NIST Chemistry WebBook. "1-Naphthalenecarboxaldehyde, 2-ethoxy-."[3][4] Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Ethoxynaphthalene-2-carbaldehyde
[1][2]
CAS Number: 887575-75-9 (Isomer Specific) | Chemical Class: Aromatic Aldehyde / Naphthyl Ether Signal Word: WARNING (Provisional based on structural analogs)[1][2]
Executive Safety Summary
Immediate Action Required:
-
Primary Hazard: Aromatic aldehydes are potent sensitizers and irritants.[2] The naphthalene core increases lipophilicity, potentially enhancing dermal absorption.
-
Critical Control: Zero-dust exposure. Handle all solids exclusively within a certified chemical fume hood.
-
Storage: Air and light sensitive.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
| Parameter | Specification |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1][2] |
| Reactivity | Susceptible to autoxidation to carboxylic acid; hemiacetal formation in alcoholic solvents.[2] |
| Incompatibility | Strong oxidizing agents, strong bases, primary amines (Schiff base formation).[2] |
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I advise treating this compound with the rigor applied to "Category 2 Irritants" (Skin/Eye) and "Category 3 Respiratory Irritants" (STOT-SE), even in the absence of a specific GHS monograph for this exact isomer.[2]
-
Ocular Risk (High): Aldehydes can cause severe conjunctival irritation.[2] Solid particles lodged in the eye can cause corneal abrasion and chemical burns.
-
Dermal Risk (Moderate): Naphthalene derivatives are lipophilic.[2] Prolonged contact may lead to defatting or sensitization.
-
Respiratory Risk (Moderate): Inhalation of dust triggers mucous membrane inflammation.[2]
Personal Protective Equipment (PPE) Strategy
The following decision matrix dictates PPE selection based on the specific operational phase. Do not rely on a "one-size-fits-all" approach; scale protection to the potential energy of the task.[1][2]
Figure 1: Task-Based PPE Decision Matrix. Select protection level based on physical state and solvent system.
Operational Handling Protocol
A. Weighing & Transfer (The "Static" Risk)
Naphthalene derivatives often carry static charges, causing "flying powder" during weighing.
-
Environment: Place the balance inside the fume hood.[2] If this is impossible, use a localized powder containment hood.
-
Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before contact.[2]
-
Technique: Do not pour from the stock bottle. Use a clean stainless steel spatula. Transfer solid into a pre-tared vial, then seal the vial before removing it from the hood.
B. Reaction Setup (Solubility & Stability)
-
Solvent Choice: Dissolve in non-nucleophilic solvents (DCM, Toluene) if possible.[2] Avoid Methanol/Ethanol for long-term storage solutions to prevent hemiacetal formation.[1][2]
-
Inerting: The aldehyde proton is susceptible to radical abstraction and oxidation.[2] Sparge solvents with Nitrogen or Argon for 5 minutes prior to dissolution.
-
Addition: If reacting with strong nucleophiles (e.g., Grignards, Hydrides), add the nucleophile dropwise to the aldehyde solution at 0°C to control exotherms.
Storage & Stability Management
To maintain reagent integrity for drug development workflows:
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Backfill headspace with Argon after every use.[2]
-
Container: Amber glass vials with Teflon-lined caps.
Emergency Response & Disposal
Emergency Workflow:
Figure 2: Immediate Emergency Response Protocol.
Spill Cleanup (Solid):
-
Do not sweep dry. This generates dust.[2]
-
Cover the spill with a damp paper towel (water or mineral oil) to trap particulates.[2]
-
Scoop up the damp material and place it in a solid waste container.
-
Wipe the surface with Acetone followed by soap and water.
Disposal:
-
Waste Stream: Organic Waste (Non-Halogenated or Halogenated depending on co-solvents).[2]
-
Treatment: Do not pour down the drain.[2] This compound is toxic to aquatic life (Category 2/3 Acute Aquatic Toxicity).
-
Labeling: Tag as "Toxic, Irritant, Organic Aldehyde."
References
-
PubChem. (2025).[2][3][4] 2-Ethoxynaphthalene-1-carbaldehyde (Compound).[1][2][4][5][6][7] National Library of Medicine. [Link] (Note: Isomer analog used for hazard extrapolation).
-
ECHA. (2024).[2] Registration Dossier: Naphthalene derivatives. European Chemicals Agency.[2][3][4] [Link][1]
Sources
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- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 2-ethoxynaphthalene-1-carbaldehyde (C13H12O2) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
